molecular formula C7H16O3 B162616 1,1,3-Trimethoxybutane CAS No. 10138-89-3

1,1,3-Trimethoxybutane

Cat. No.: B162616
CAS No.: 10138-89-3
M. Wt: 148.2 g/mol
InChI Key: OMAKZNALRADTRX-UHFFFAOYSA-N
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Description

1,1,3-Trimethoxybutane is a useful research compound. Its molecular formula is C7H16O3 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127599. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3-trimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-6(8-2)5-7(9-3)10-4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAKZNALRADTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864225
Record name 1,1,3-Trimethoxybutane
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-89-3
Record name 1,1,3-Trimethoxybutane
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Record name 1,1,3-Trimethoxybutane
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Record name 3-Methoxybutyraldehyde dimethyl acetal
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Record name 1,1,3-Trimethoxybutane
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Record name 3-Methoxybutyraldehyde dimethyl acetal
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,3-TRIMETHOXYBUTANE
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Foundational & Exploratory

Technical Monograph: 1,1,3-Trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,1,3-Trimethoxybutane (TMB) is a multifunctional oxygenated organic compound characterized by dual ether functionality: a stable methoxy ether linkage at the C3 position and an acid-labile dimethyl acetal group at the C1 position.[1] It is primarily derived from the industrial hydroformylation or methoxylation of crotonaldehyde.[1]

TMB serves as a high-boiling solvent, a specialized fuel oxygenate, and a crucial intermediate in the synthesis of isoprenoids and agricultural chemicals.[1] Its unique structure allows it to act as a "protected" form of 3-methoxybutanal, releasing the aldehyde only under specific acidic conditions.[1]

Structural Verification

IUPAC Name: this compound Molecular Formula: C


H

O

SMILES: CC(CC(OC)OC)OC Structure: [1]
  • C1 Position: Acetal (sensitive to hydrolysis).[1]

  • C3 Position: Ether (chemically robust).[1]

Physicochemical Profile

The following data aggregates experimental values validated across industrial safety data sheets and thermodynamic databases.

PropertyValueUnitCondition
Molecular Weight 148.20 g/mol -
Physical State Liquid-STP
Boiling Point 157 - 159°C760 mmHg
Density 0.921g/mL25°C
Refractive Index 1.403

-
Flash Point 47°CClosed Cup
Solubility (Water) Moderate-Forms azeotrope
Vapor Pressure ~2.5mmHg20°C (Est)

Technical Insight: The relatively high boiling point (157°C) compared to similar molecular weight ethers (e.g., dibutyl ether, 142°C) is attributed to the increased dipole-dipole interactions from the three oxygen atoms, despite the lack of hydrogen bonding donors.[1]

Synthesis & Production Logic

The synthesis of this compound is a classic example of process intensification , where two distinct mechanistic steps—Michael addition and Acetalization—can be engineered into a cascade reaction.[1]

Reaction Mechanism

The precursor is Crotonaldehyde (2-butenal).[1] The synthesis involves the reaction with Methanol (MeOH) in the presence of an acid catalyst.[1][2]

  • Step 1 (Conjugate Addition): Methanol attacks the

    
    -carbon of crotonaldehyde (Michael acceptor) to form 3-methoxybutanal.[1]
    
  • Step 2 (Acetalization): Two equivalents of methanol condense with the aldehyde group of 3-methoxybutanal to form the final this compound, releasing water.[1]

Visualization of Synthesis Pathway

SynthesisPathway Croton Crotonaldehyde (C4H6O) Inter Intermediate: 3-Methoxybutanal Croton->Inter + MeOH (Michael Addition) H+ Cat. MeOH Methanol (MeOH) MeOH->Inter Product Product: This compound Inter->Product + 2 MeOH (Acetalization) - H2O Water H2O (Byproduct) Inter->Water

Caption: Acid-catalyzed cascade synthesis from crotonaldehyde. Step 1 is the 1,4-addition; Step 2 is the 1,2-addition/elimination.

Validated Experimental Protocol

Objective: Synthesis of this compound via acid catalysis.

Reagents:

  • Crotonaldehyde (1.0 eq)[1]

  • Methanol (4.0 - 6.0 eq) – Excess drives equilibrium (Le Chatelier's principle)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (1 mol%) or Amberlyst-15 (solid acid).[1]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer.

  • Addition: Charge Methanol and Catalyst. Cool to 0°C (exothermic reaction control).

  • Reaction: Add Crotonaldehyde dropwise over 60 minutes. Maintain temperature < 20°C to prevent polymerization of crotonaldehyde.[1]

  • Reflux: After addition, warm to room temperature and reflux for 4–6 hours to drive the acetalization (Step 2).

  • Quench: Neutralize with Sodium Methoxide or Sodium Bicarbonate (pH 7-8). Critical: Acidic workup will hydrolyze the product.

  • Purification: Fractional distillation. Collect fraction at 157°C.[1]

Chemical Reactivity & Stability

Understanding the hydrolysis profile is essential for applications requiring controlled release of the aldehyde.[1]

Hydrolysis Mechanism

This compound is stable in basic and neutral media but hydrolyzes rapidly in aqueous acid.[1]

  • C3-Methoxy: Stable (Ether linkage).[1]

  • C1-Dimethoxy: Labile (Acetal linkage).[1]

Reaction:


[1]
Visualization of Hydrolysis

Hydrolysis TMB This compound Oxo Oxocarbenium Ion (Transition State) TMB->Oxo Protonation & -MeOH Aldehyde 3-Methoxybutanal Oxo->Aldehyde +H2O, -MeOH

Caption: The rate-determining step in hydrolysis is the formation of the resonance-stabilized oxocarbenium ion.[1][3]

Applications & Use Cases

Specialized Solvent

Due to its structure, TMB acts as a "glyme-like" solvent but with higher lipophilicity.[1]

  • Use Case: Reaction medium for Grignard reactions or organometallic synthesis where higher boiling points than THF are required.[1]

  • Advantage: The ether oxygens solvate cations effectively, while the acetal group remains stable under basic/nucleophilic conditions.[1]

Fuel Oxygenate[1]
  • Function: Used as a diesel additive to reduce particulate matter (soot).[1]

  • Mechanism: The high oxygen content promotes cleaner combustion.[1] The acetal functionality breaks down during combustion to release oxygenated fragments that prevent carbon clustering.[1]

Synthesis Intermediate
  • Precursor: Hydrolysis yields 3-methoxybutanal, a key building block for the synthesis of Vitamin A and other isoprenoids via aldol condensations.[1]

Safety & Toxicology (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Flammable Liquid H226Flammable liquid and vapor.[1][4]
Acute Toxicity H302Harmful if swallowed.[1][4]
Skin Irritation H315Causes skin irritation.[1][4]
Eye Irritation H319Causes serious eye irritation.[1][4]

Handling Protocol:

  • Peroxide Formation: Like all ethers, TMB can form explosive peroxides upon prolonged exposure to air.[1] Test: Use starch-iodide paper before distillation. Inhibit: Store with BHT (Butylated hydroxytoluene) if not used immediately.[1]

  • Storage: Keep under inert atmosphere (Nitrogen/Argon).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24994, this compound. Retrieved from [Link]

Sources

1,1,3-Trimethoxybutane IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 1,1,3-Trimethoxybutane, designed for researchers and drug development professionals.

Functional Identity, Synthesis, and Applications in Organic Chemistry

Executive Summary

This compound (CAS: 10138-89-3) is a specialized C4 organo-oxygen compound acting as a protected equivalent of 3-methoxybutanal . Its utility in drug development and fine chemical synthesis stems from its dual functionality: it possesses a stable dimethyl acetal moiety (masking a reactive aldehyde) and a methoxy ether at the


-position. This structure allows it to serve as a robust building block for introducing C4 units into polyenes, carotenoids, and pharmaceutical intermediates where chemoselective aldehyde release is required.

Chemical Identity & Nomenclature

Accurate identification is critical for regulatory compliance and database searching.

Parameter Details
IUPAC Name This compound
Common Synonyms 3-Methoxybutanal dimethyl acetal; Butyraldehyde, 3-methoxy-, dimethyl acetal; Methyl 3-methoxybutyraldehyde dimethyl acetal
CAS Registry Number 10138-89-3
Molecular Formula

Molecular Weight 148.20 g/mol
SMILES CC(CC(OC)OC)OC
InChI Key OMAKZNALRADTRX-UHFFFAOYSA-N
Stereochemistry Racemic mixture (Chiral center at C3)

Physicochemical Profile

The following data represents standard grade material (>98% purity).

PropertyValueNote
Physical State Colorless liquidLow viscosity
Boiling Point 157 °C@ 760 mmHg
Density 0.921 g/mL@ 25 °C
Refractive Index (

)
1.403
Flash Point 47 °CClosed Cup (Flammable)
Solubility Soluble in alcohols, ethers; moderate water solubilityHydrolyzes in acidic water
Vapor Pressure ~2.5 mmHg@ 25 °C (Estimated)

Synthesis & Reaction Mechanism

The industrial and laboratory synthesis of this compound is a two-stage process starting from crotonaldehyde . This pathway exploits the electrophilic nature of the


-unsaturated aldehyde.
Synthetic Pathway
  • Step 1 (Michael Addition): Base-catalyzed addition of methanol to the

    
    -carbon of crotonaldehyde yields 3-methoxybutanal.
    
  • Step 2 (Acetalization): Acid-catalyzed condensation of the resulting aldehyde with excess methanol forms the dimethyl acetal.

Synthesis Croton Crotonaldehyde (C4H6O) Inter Intermediate: 3-Methoxybutanal Croton->Inter 1,4-Addition (Michael) MeOH1 MeOH (Base Cat.) MeOH1->Inter Product Product: This compound Inter->Product Acetalization (-H2O) MeOH2 MeOH (Acid Cat.) MeOH2->Product

Figure 1: Stepwise synthesis from crotonaldehyde involving Michael addition followed by acetal protection.

Mechanistic Insight[4][5]
  • Regioselectivity: The initial attack of methoxide occurs exclusively at the C3 position (conjugate addition) rather than the carbonyl carbon (1,2-addition) due to the thermodynamic stability of the enolate intermediate.

  • Catalyst Selection:

    • Step 1: Weak bases (e.g., Triethylamine, NaOH) prevent polymerization of crotonaldehyde.

    • Step 2: Strong acids (e.g., p-TsOH, HCl) or acidic ion-exchange resins drive the equilibrium toward the acetal, requiring water removal (azeotropic distillation) to maximize yield.

Reactivity & Applications in Drug Development

This compound serves as a "masked" aldehyde, offering distinct advantages in multi-step synthesis.

Controlled Aldehyde Release (Deprotection)

In acidic aqueous media, the acetal hydrolyzes to regenerate 3-methoxybutanal. This is crucial when the aldehyde functionality is needed for a subsequent condensation but must survive prior basic or nucleophilic steps.

Protocol:

Dissolve this compound in THF:H2O (4:1). Add 1M HCl (0.1 eq) and stir at RT for 2 hours. Monitor via TLC/GC for disappearance of the acetal. Neutralize with NaHCO3 prior to extraction.

Chain Extension & Condensation

The compound is utilized in the synthesis of polyenes and carotenoid fragments.

  • Vinyl Ether Condensation: Reacts with vinyl ethers in the presence of Lewis acids (

    
     or 
    
    
    
    ) to extend the carbon chain by two units (C4
    
    
    C6), a key strategy in synthesizing Vitamin A/E intermediates.
  • Isocyanide Multicomponent Reactions (IMCR): Recent literature highlights its use in Ugi reactions to form complex peptidomimetics, where the acetal functionality can be orthogonally manipulated.

Solvent & Precursor Utility

Hydrogenation of the aldehyde (derived from the acetal) yields 3-methoxybutanol , a high-performance solvent for coatings and resins, demonstrating the compound's versatility beyond active pharmaceutical ingredient (API) synthesis.

Analytical Characterization

Researchers should verify identity using the following predicted spectroscopic markers.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
4.45 - 4.55 Triplet (t) or dd1HC1-H (Acetal methine)
3.55 - 3.65 Multiplet (m)1HC3-H (Ether methine)
3.35 Singlet (s)3HC3-OMe (Ether methoxy)
3.31, 3.32 Singlets (s)6HC1-(OMe)2 (Acetal methoxy groups - may appear diastereotopic)
1.60 - 1.80 Multiplet (m)2HC2-H2 (Methylene bridge)
1.15 Doublet (d)3HC4-H3 (Terminal methyl)
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  148 m/z (often weak or absent).
    
  • Base Peak: 75 m/z (corresponding to the cleaved acetal fragment

    
    ).
    
  • Key Fragments: M-31 (Loss of methoxy), M-15 (Loss of methyl).

Handling & Safety

Signal Word: WARNING

  • H226: Flammable liquid and vapor.[1] Keep away from heat/sparks.

  • H315 / H319: Causes skin and serious eye irritation.[2] Use nitrile gloves and safety goggles.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. While acetals are stable to base, they are sensitive to moisture and acid. Avoid contact with strong oxidizers.

References

  • National Institute of Standards and Technology (NIST). "Butane, 1,1,3-trimethoxy-." NIST Chemistry WebBook, SRD 69. Accessed Jan 2026. [Link]

  • PubChem. "this compound (Compound)." National Library of Medicine. Accessed Jan 2026. [Link]

  • European Chemicals Agency (ECHA). "Registration Dossier: 3-methoxybutyraldehyde dimethyl acetal."[3] Accessed Jan 2026. [Link]

Sources

Technical Guide: Spectral Analysis and Characterization of 1,1,3-Trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,3-Trimethoxybutane (TMB) , also known as 3-methoxybutyraldehyde dimethyl acetal , is a critical aliphatic ether-acetal intermediate.[1][2] It serves as a pivotal building block in the industrial synthesis of terpenoids, specifically in the manufacturing of Vitamin E (tocopherol) and Vitamin A , and as a precursor for sorbic acid.

This guide provides a definitive technical analysis of TMB, focusing on its spectral footprint (NMR, MS, IR) and origin. It is designed for analytical chemists and process engineers requiring precise identification protocols for quality control and reaction monitoring.

Part 1: Structural Identity & Physicochemical Context

Chemical Identity[2][3][4][5][6]
  • IUPAC Name: this compound[1][3][4]

  • Synonyms: 3-Methoxybutyraldehyde dimethyl acetal; Butane, 1,1,3-trimethoxy-[1][5]

  • CAS Registry Number: 10138-89-3 [1][2][5][4]

  • Molecular Formula:

    
    [2][6]
    
  • Molecular Weight: 148.20 g/mol [2][6]

  • Chirality: The molecule possesses one chiral center at C3 , resulting in a racemic mixture (±) in standard industrial synthesis.

Physicochemical Properties
PropertyValueNotes
Boiling Point 157°CAtmospheric pressure
Density 0.921 g/mLat 25°C
Refractive Index (

)
1.403Characteristic of aliphatic acetals
Solubility Soluble in alcohols, ethersLimited water solubility due to lipophilic backbone

Part 2: Synthesis & Mechanistic Origins

Understanding the synthesis of TMB is essential for identifying potential impurities (e.g., unreacted crotonaldehyde or 3-methoxybutanal). TMB is produced via the Michael addition of methanol to crotonaldehyde, followed by acid-catalyzed acetalization .

Synthesis Pathway Diagram

The following diagram illustrates the industrial route from crotonaldehyde.

Synthesis Reactant Crotonaldehyde (C4H6O) Inter Intermediate: 3-Methoxybutanal Reactant->Inter Michael Addition (Base/MeOH) MeOH Methanol (MeOH) MeOH->Inter Product Product: This compound MeOH->Product Inter->Product Acetalization (H+, MeOH)

Figure 1: Two-step synthesis of this compound involving 1,4-addition and acetal formation.

Part 3: Comprehensive Spectral Analysis

Mass Spectrometry (EI-MS)

The electron ionization (EI) mass spectrum of this compound is dominated by alpha-cleavage characteristic of acetals. The molecular ion (


) is typically weak or absent due to the stability of the fragment ions.

Key Fragmentation Ions:

  • m/z 75 (Base Peak, 100%): The acetal fragment cation

    
    . This is the diagnostic peak for dimethyl acetals.
    
  • m/z 59:

    
     or methoxy fragment.
    
  • m/z 47:

    
    .
    
  • m/z 117:

    
    . Loss of one methoxy group from the molecular ion (alpha-cleavage at the acetal or ether).
    
Fragmentation Logic Diagram

MassSpec Parent Molecular Ion (M+) m/z 148 (Weak) Frag1 Base Peak [CH(OMe)2]+ m/z 75 Parent->Frag1 C1-C2 Bond Scission Frag2 Alpha Cleavage [M - OMe]+ m/z 117 Parent->Frag2 - OMe radical Frag3 Methoxy Cation [CH3-O=CH2]+ m/z 47 Frag1->Frag3 Neutral Loss

Figure 2: Primary fragmentation pathways in Electron Ionization MS for this compound.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct due to the acetal functionality and the chiral center at C3, which renders the C2 methylene protons diastereotopic .


H NMR (400 MHz, CDCl

) - Characteristic Profile
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C1-H 4.45 – 4.55Triplet (t)1HAcetal Methine. Deshielded by two oxygen atoms. Diagnostic signal.
C3-H 3.50 – 3.65Multiplet (m)1HEther Methine. Chiral center.
-OCH

3.30 – 3.40Singlets (s)9HMethoxy Groups. Typically appear as 2 or 3 closely spaced singlets due to the non-equivalence of acetal methoxy groups near the chiral center.
C2-H

1.75 – 1.85ddd1HMethylene. Diastereotopic proton A.
C2-H

1.55 – 1.65ddd1HMethylene. Diastereotopic proton B.
C4-H

1.10 – 1.15Doublet (d)3HTerminal Methyl. Coupled to C3-H.

C NMR (100 MHz, CDCl

)
  • Acetal Carbon (C1):

    
     ppm.[3] (Characteristic of 
    
    
    
    carbon bonded to two oxygens).
  • Ether Carbon (C3):

    
     ppm.
    
  • Methoxy Carbons:

    
     ppm (Multiple peaks).
    
  • Methylene (C2):

    
     ppm.[3]
    
  • Methyl (C4):

    
     ppm.[7]
    
Infrared Spectroscopy (FT-IR)
  • Absence of Carbonyl: No peak at 1700–1750 cm

    
     (distinguishes from 3-methoxybutanal precursor).
    
  • Absence of Hydroxyl: No broad band at 3400 cm

    
     (distinguishes from 3-methoxybutanol).
    
  • Ether Bands: Strong, broad absorptions in the 1050–1150 cm

    
      region (C-O-C stretching).
    
  • C-H Stretching: 2850–2960 cm

    
     (Aliphatic C-H).
    

Part 4: Analytical Methodologies

GC-MS Impurity Profiling Protocol

This protocol is designed to quantify TMB purity and detect unreacted crotonaldehyde.

  • Sample Preparation: Dilute 50 mg of TMB sample in 1.0 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet: Split mode (50:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 200°C for 5 min.

  • Detection: MS (Scan 35–300 m/z).

  • System Suitability: The peak at retention time corresponding to TMB must show m/z 75 as the base peak.

NMR Sample Preparation
  • Solvent: CDCl

    
     (Chloroform-d) with 0.05% TMS.
    
  • Concentration: 10-15 mg sample in 0.6 mL solvent.

  • Note: Ensure the sample is free of acid traces. Acidic impurities in CDCl

    
     can hydrolyze the acetal back to the aldehyde during acquisition, leading to confusing spectra. Filtration through basic alumina  prior to analysis is recommended if hydrolysis is suspected.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24994, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center.Mass Spectrum of this compound.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[8] (Cited for solvent shift referencing).

Sources

Technical Stewardship Guide: 1,1,3-Trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 10138-89-3 Synonyms: 3-Methoxybutyraldehyde dimethyl acetal; Butyraldehyde, 3-methoxy-, dimethyl acetal Document Type: Process Safety & Quality Assurance Protocol Version: 1.0 (Current as of 2026)[1][2][3]

Executive Technical Summary

1,1,3-Trimethoxybutane (TMB) is a specialized acetal intermediate used primarily in the synthesis of pharmaceutical precursors and complex organic molecules (e.g., carotenoids, lipids).[1][2][3] As a masked aldehyde (protected form of 3-methoxybutanal), its utility lies in its stability under basic conditions and its controlled reactivity under acidic conditions.[2][3]

However, its acetal-ether structure presents a dual-hazard profile often underestimated in general safety data sheets:

  • Flammability: With a flash point of ~47°C, it sits in the "Flammable Liquid" category, requiring static dissipation measures.[2][3]

  • Peroxide Formation: Possessing multiple ether linkages and tertiary/secondary carbons adjacent to oxygen, TMB is a Class B Peroxide Former .[2][3] It can form explosive hydroperoxides upon exposure to atmospheric oxygen, particularly if distilled or concentrated.[2][3]

This guide moves beyond basic compliance, establishing a "Zero-Incident" stewardship protocol for research and scale-up environments.

Physicochemical Profile & Stability Logic

Understanding the physical constants is prerequisite to designing safe handling systems.[2][3]

PropertyValueCritical Implication
Physical State Colorless LiquidVisual inspection for yellowing (sign of peroxides/degradation) is vital.[1][2][3]
Boiling Point 157°C (lit.)[1][2][3][4]High boiling point means distillation requires heat, increasing peroxide explosion risk if not tested.[2][3]
Flash Point 47°C (Closed Cup)Vapor/Air mixtures are ignitable at ambient lab temperatures.[1][2][3] Grounding is mandatory.[2][3]
Density 0.921 g/mLLighter than water; spills will float and spread.[1][2][3]
Solubility Organic SolventsMiscible with alcohols/ethers.[1][2][3] Limited water solubility; hydrolysis occurs in aqueous acid.[2][3]
Molecular Weight 148.20 g/mol Used for stoichiometric calculations in deprotection steps.[1][2][3]
The Stability Mechanism[1][2][3]
  • Hydrolysis Risk: TMB is an acetal.[2][3] In the presence of moisture and trace acid (even atmospheric CO2 dissolved in wet solvents), it hydrolyzes to release Methanol and 3-Methoxybutanal .[2][3] This alters the reagent's molarity and introduces methanol (toxic/flammable) into the headspace.[2][3]

  • Autoxidation Risk: The methoxy groups activate adjacent C-H bonds, facilitating radical abstraction by oxygen.[2][3] This leads to hydroperoxide accumulation, which concentrates during evaporation.[2][3]

Storage Architecture: The "Inert-Cool-Dry" Protocol[1][2][3]

Standard "flammable cabinet" storage is insufficient for TMB due to the peroxide and hydrolysis risks.[2][3] The following protocol ensures chemical integrity and safety.

Environmental Control[1][2][3]
  • Temperature: Store at 2°C to 8°C . Lower temperatures significantly retard the rate of autoxidation (peroxide formation).[2][3]

  • Atmosphere: Strictly Inert (Nitrogen or Argon). Oxygen exclusion is the only definitive prevention for peroxidation.[2][3]

  • Container: Amber glass or stainless steel. Translucent plastics (LDPE/HDPE) are permeable to oxygen over time and should be avoided for long-term storage (>1 month).[2][3]

Shelf-Life & Testing Cycle (Class B Protocol)

TMB is a Class B Peroxide Former (Hazard on Concentration).[1][2][3]

  • Unopened: 12 months shelf life (if stored cool/dark).[1][2][3]

  • Opened: Test for peroxides every 6 months .

  • Before Distillation: MANDATORY peroxide test regardless of age.[2][3]

Visual Storage Logic

The following diagram illustrates the decision matrix for receiving and maintaining TMB stocks.

StorageLogic Start Receipt of this compound Inspect Visual Inspection (Check for crystals/yellowing) Start->Inspect PeroxideTest Initial Peroxide Test (Quantofix / KI Method) Inspect->PeroxideTest Pass Decision Peroxides < 10 ppm? PeroxideTest->Decision Storage Storage Protocol: 1. Flush Headspace (N2) 2. Seal with Parafilm/Teflon 3. Temp: 2-8°C Decision->Storage Yes Quarantine Quarantine & Neutralize Decision->Quarantine No (>10 ppm) Usage Usage Cycle (Re-test every 6 months) Storage->Usage Usage->Storage Post-Use Inerting

Caption: Lifecycle management flow for TMB, prioritizing peroxide quantification before storage entry.

Handling & Transfer Operations

Engineering Controls
  • Fume Hood: All transfers must occur within a certified chemical fume hood to capture vapors (H335 Respiratory Irritant).[2][3]

  • Grounding (Static Control): When transferring >1L, use conductive containers and ground cables.[2][3] TMB has low conductivity, allowing static charge accumulation during flow.[2][3]

  • Tools: Use non-sparking tools (brass/bronze) if opening stuck metal drums.[1][2][3]

Transfer Protocol (Syringe/Cannula)

For research quantities (<100 mL), avoid pouring.[2][3] Pouring introduces air (oxygen) and moisture.[1][2][3]

  • Setup: Secure the TMB bottle and the receiving flask. Flush the receiving flask with N2.[2][3]

  • Extraction: Insert a long needle connected to an inert gas line (balloon or manifold) into the TMB bottle septum to equalize pressure.[2][3]

  • Withdrawal: Use a gas-tight glass syringe to withdraw the liquid.[1][2][3]

  • Dispense: Inject directly into the reaction vessel.

  • Seal: Immediately wrap the TMB bottle cap with Parafilm after removing the needle.[2][3]

Peroxide Management: Detection & Neutralization

This is the most critical safety aspect for this compound.[2][3]

Detection Methodology

Do not rely on visual cues alone.[2][3] Crystals are a late-stage, imminent explosion hazard.[2][3]

  • Method A (Semi-Quantitative Strips): Use commercial peroxide test strips (e.g., Quantofix Peroxide 100).[2][3]

    • Target: < 10 ppm (Safe for use).[1][2][3]

    • Range: 10-100 ppm (Requires neutralization).[2][3]

    • Critical: > 100 ppm (Do not touch; contact EHS for remote disposal).[2][3]

  • Method B (KI Starch Test):

    • Mix 1 mL of TMB with 1 mL of freshly prepared 10% KI solution + trace HCl.

    • Result: Yellow/Brown color indicates peroxides.[2][3][5] Dark blue indicates high concentration.[2][3]

Neutralization Protocol (For 10-100 ppm)

If peroxides are detected but <100 ppm, they can be removed before use.[2][3]

  • Agitation: Shake the TMB with an equal volume of 20% Ferrous Sulfate (FeSO4) solution (acidified with NaHSO4) for 15 minutes.

  • Separation: Decant the organic layer.[2][3]

  • Retest: Verify peroxide level is < 5 ppm.

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO4) to remove water introduced during washing.[2][3]

Distillation Safety

NEVER distill TMB to dryness. The residue will contain concentrated peroxides which can detonate.[2][3] Always leave at least 10-15% of the volume in the pot.[2][3]

Emergency Response & Waste Disposal

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 mins.[1][2][3] TMB is a skin irritant (H315) and defatting agent.[1][2][3]
Eye Contact Rinse with water for 15 mins, lifting eyelids.[1][2][3] Seek medical attention (H319).
Spill (< 100 mL) Absorb with vermiculite or sand.[1][2][3] Do NOT use combustible materials (paper towels/sawdust).[1][2][3] Place in a fume hood.
Fire Use Alcohol-resistant foam , Dry Chemical, or CO2.[1][2][3] Water spray may spread the fire (density < 1.0).[2][3]
Waste Disposal[1][2][3][4]
  • Classification: Hazardous Waste (Flammable, Organic).[2][3]

  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) or strong acids.[2][3]

  • Labeling: Explicitly label as "Peroxide Former" on the waste tag to warn disposal personnel.

Synthesis Context: De-protection Logic

To assist drug development professionals, the following diagram details the chemical fate of TMB during use (Deprotection).

Deprotection TMB This compound (Masked Aldehyde) Intermediate Hemiacetal Intermediate TMB->Intermediate + H2O / H+ Acid Acid Catalyst (H3O+) Product 3-Methoxybutanal (Reactive Aldehyde) Intermediate->Product ByProduct 2 x Methanol (Solvent/Waste) Intermediate->ByProduct

Caption: Acid-catalyzed hydrolysis pathway releasing the active aldehyde pharmacophore.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24994: this compound.[2][3] PubChem.[2][3][6][7] [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3-methoxybutyraldehyde dimethyl acetal.[1][2][3] ECHA.[2][3] [Link][1][2][3]

  • Clark, D. E. Peroxides and Peroxide-Forming Compounds.[2][3] Chemical Health and Safety, 2001.[2][3] (Standard Protocol for Class B Peroxide Formers).[1][2][3]

  • National Institutes of Health (NIH). Managing Peroxide Formers in the Lab.[2][3][8] NIH Division of Safety.[2][3][8] [Link]

Sources

Methodological & Application

Advanced Protocols for the Activation of 1,1,3-Trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

From Acetal Hydrolysis to Diene Synthesis

Part 1: Chemical Profile & Reactivity Overview

1,1,3-Trimethoxybutane (TMB) is a bifunctional masked aldehyde often utilized as a stable intermediate in the synthesis of terpenes, carotenoids, and complex pharmaceutical scaffolds. Structurally, it possesses two distinct functionalities: a dimethyl acetal at C1 and a methyl ether at C3.

The Reactivity Paradox

For the synthetic chemist, TMB presents a "fork in the road" reactivity profile. Under aqueous acidic conditions, it behaves as a protected aldehyde. However, under thermal or anhydrous acidic conditions, it functions as a precursor to electron-rich dienes (specifically 1-methoxy-1,3-butadiene ), which are highly valuable for Diels-Alder cycloadditions.

Key Physical Properties:

Property Value Relevance
CAS Number 10138-89-3 Identity verification
Molecular Weight 148.20 g/mol Stoichiometry calculations
Boiling Point 157°C (atm) / 55°C (15 mmHg) Distillation/Purification parameters
Density 0.921 g/mL Flow rate calculations for continuous reactors

| Flash Point | 47°C | Flammability hazard in vapor-phase pyrolysis |[1]

Part 2: Mechanistic Pathways

The utility of TMB is defined by the specific activation of the C1-acetal or the C3-ether. The following diagram illustrates the divergent pathways controlled by solvent and catalyst choice.

Pathway A: Hydrolysis (Thermodynamic Control)

In the presence of water and Brønsted acids, the reaction is driven by the hydration of the oxocarbenium intermediate, regenerating the carbonyl group at C1.

Pathway B: Elimination (Kinetic Control)

Under high temperature or anhydrous acid catalysis, the molecule undergoes dealcoholization . The loss of methanol creates unsaturation. The primary target is the conjugated diene (1-methoxy-1,3-butadiene), formed by the elimination of methanol from C3 and C1.

ReactionPathways TMB This compound (Starting Material) Oxo Oxocarbenium Intermediate TMB->Oxo H+ Activation Aldehyde 3-Methoxybutanal (Hydrolysis Product) Oxo->Aldehyde + H2O (Aqueous Acid) Diene 1-Methoxy-1,3-butadiene (Elimination Product) Oxo->Diene - MeOH (>300°C / Solid Acid) Croton Crotonaldehyde (Over-reaction) Aldehyde->Croton - MeOH (Beta-Elimination) Diene->Croton Hydrolysis

Figure 1: Divergent reaction pathways for this compound based on environmental conditions.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Methoxy-1,3-Butadiene (Vapor Phase Pyrolysis)

Objective: To synthesize the electron-rich diene 1-methoxy-1,3-butadiene via the catalytic dealcoholization of TMB. This diene is a critical "Danishefsky-type" precursor for constructing cyclic systems.

Mechanism:


-elimination of methanol.
Critical Control Point:  Temperature stability. If 

, significant carbonization occurs. If

, conversion is negligible.
Materials & Equipment
  • Reagent: this compound (Purity >98%).

  • Catalyst: Barium Oxide on Silica (

    
    ) or Sodium Phosphate (
    
    
    
    ) on pumice.
  • Reactor: Vertical quartz or stainless steel tube (20mm ID) with heating jacket.

  • Carrier Gas: Dry Nitrogen (

    
    ).
    
Step-by-Step Methodology
  • Catalyst Preparation:

    • Impregnate silica gel or pumice with aqueous barium hydroxide or sodium phosphate.

    • Dry at 110°C for 4 hours.

    • Activation: Calcine the catalyst in the reactor tube at 400°C under

      
       flow for 12 hours. Why? This removes bound water that would otherwise trigger hydrolysis (Pathway A).
      
  • Reactor Setup:

    • Pack the reactor tube: Glass wool

      
       Catalyst Bed (100 cc) 
      
      
      
      Pre-heat zone (Glass beads).
    • Connect the outlet to a condensation train cooled to -78°C (Dry ice/Acetone).

  • Reaction Execution:

    • Heat reactor to 340°C .

    • Establish

      
       flow at 30 L/hr.
      
    • Feed TMB into the top of the reactor at 0.4 mL/sec (Liquid Hourly Space Velocity ~ 14

      
      ).
      
    • Note: The TMB vaporizes in the pre-heat zone and passes over the catalyst bed.

  • Work-up:

    • Collect the condensate (a mixture of product, methanol, and unreacted TMB).

    • Wash: Wash the cold condensate immediately with ice-cold water (3x). Why? Methanol partitions into the water, driving the equilibrium and preventing back-reaction.

    • Stabilization: Add 0.1% Hydroquinone to the organic layer to inhibit polymerization.

  • Purification:

    • Fractional distillation under reduced pressure.

    • Target Fraction: 1-Methoxy-1,3-butadiene boils at ~88-90°C (atm).[2] Collect the fraction boiling at ~40°C under 50 mmHg.

ReactorSetup Feed Feed: TMB (Liquid) Vap Pre-Heat / Vaporizer (200°C) Feed->Vap Pump Rxn Catalytic Bed (BaO/SiO2 @ 340°C) Vap->Rxn N2 Carrier Quench Condenser (-78°C) Rxn->Quench Elimination Wash H2O Wash (Remove MeOH) Quench->Wash Crude Oil Prod Product: 1-Methoxy-1,3-butadiene Wash->Prod Distillation

Figure 2: Workflow for the vapor-phase catalytic pyrolysis of TMB.

Protocol B: Controlled Hydrolysis to 3-Methoxybutanal

Objective: Selective deprotection of the acetal while preserving the


-methoxy group.

Mechanism: Acid-catalyzed nucleophilic substitution at the acetal carbon. Risk:


-elimination of methanol to form Crotonaldehyde.
Step-by-Step Methodology
  • Solvent System: Prepare a mixture of Acetone:Water (4:1). Why? Acetone ensures TMB solubility while water acts as the nucleophile.

  • Acid Catalyst: Add Amberlyst-15 (H+ form) resin (5 wt% loading). Why? Solid acid allows for rapid filtration to stop the reaction, preventing over-reaction to crotonaldehyde.

  • Reaction:

    • Stir at 35°C (Do not exceed 40°C).

    • Monitor via TLC or GC.

  • Quench:

    • Filter off the Amberlyst resin.

    • Neutralize filtrate with saturated

      
      .
      
  • Isolation:

    • Remove acetone under reduced pressure (Rotavap).

    • Extract aqueous residue with Dichloromethane (DCM).

    • Dry over

      
       and concentrate.
      

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Pyrolysis) Catalyst coking (fouling)Regenerate catalyst by heating to 500°C in air for 2 hours to burn off carbon deposits.
Product Polymerization Lack of inhibitorEnsure collection flasks contain radical inhibitors (BHT or Hydroquinone). Store product at -20°C.
Presence of Crotonaldehyde Over-hydrolysis or excessive tempIn Protocol B: Lower temperature and reduce acid contact time. In Protocol A: Ensure carrier gas is strictly anhydrous.
Incomplete Conversion Low residence timeDecrease liquid feed rate or increase catalyst bed volume.

References

  • Marion, L., & Farmilo, C. G. (1947). Note on the Preparation of 1-Methoxy-1,3-butadiene. Canadian Journal of Research, 25b(1), 118–120.[2]

    • Source:

    • Relevance: Defines the foundational pyrolysis protocol using Barium/Silica c
  • ChemicalBook. (2023).

    • Source:

    • Relevance: Physical property verification (Boiling points, Density).[1][2]

  • PubChem. (2023). This compound Compound Summary.

    • Source:

    • Relevance: Safety data and GHS classification (Flammability/Toxicity).[3]

  • Danishefsky, S., & Kitahara, T. (1974). Useful diene for the Diels-Alder reaction.[4] Journal of the American Chemical Society, 96(25), 7807–7808.

    • Source:

    • Relevance: Contextualizes the utility of methoxy-butadienes in organic synthesis (analogous chemistry).

Sources

Application Note: Quantitative Analysis of 1,1,3-Trimethoxybutane by Capillary GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of 1,1,3-Trimethoxybutane (TMB) . It is designed for analytical chemists and process engineers involved in the synthesis of terpenes, citral, and Vitamin E intermediates.

Abstract

This protocol details a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of this compound (CAS: 10138-89-3). TMB is a critical intermediate formed during the methanolysis of 3-methyl-2-butenal (prenal) in the industrial synthesis of Citral and Vitamin E. This guide addresses the specific challenges of acetal analysis—primarily acid-catalyzed hydrolysis—and provides a robust, self-validating workflow for process monitoring and purity assessment.

Introduction & Chemical Context

The Analyte

This compound is a bifunctional oxygenate containing both an ether linkage at the C3 position and a dimethyl acetal group at C1.

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 148.20 g/mol

  • Boiling Point: ~157 °C

  • Solubility: Miscible with organic solvents; limited solubility in water.

Process Significance

TMB is typically generated via the acid-catalyzed addition of methanol to 3-methyl-2-butenal . This reaction involves two distinct mechanisms occurring simultaneously or sequentially:[1]

  • Michael Addition: Methanol adds across the

    
    -unsaturation.
    
  • Acetalization: The aldehyde carbonyl reacts with methanol to form the dimethyl acetal.

Accurate quantification is essential to determine reaction conversion and to monitor the "carry-over" of this acetal into subsequent hydrolysis steps where the aldehyde functionality is restored.

The Analytical Challenge: Acetal Stability

CRITICAL WARNING: Acetals are stable in basic and neutral media but rapidly hydrolyze in the presence of trace acids and moisture.

  • Risk: Using unbuffered acidic solvents or active silica columns can degrade TMB back to 3-methoxybutyraldehyde or prenal during analysis, leading to false-negative assay results and "ghost peaks."

  • Solution: This protocol mandates the use of base-deactivated glassware and solvent systems.

Analytical Method: GC-FID Protocol

Instrumentation & Conditions

The method utilizes a mid-polar capillary column to resolve TMB from the excess methanol solvent and potential byproducts (e.g., prenal, 3-methoxybutyraldehyde).

ParameterSetting / SpecificationRationale
Detector FID @ 250 °CUniversal response for hydrocarbons; high sensitivity.
Column DB-624 (or equivalent cyanopropylphenyl dimethyl polysiloxane) 30 m x 0.32 mm ID x 1.8 µm filmThick film mid-polar phase retains volatile ethers and separates TMB from the methanol solvent front better than non-polar DB-1.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split/Splitless @ 220 °CSplit ratio 50:1 to prevent column overload.
Oven Program Initial: 60 °C (Hold 2 min) Ramp 1: 10 °C/min to 140 °C Ramp 2: 25 °C/min to 220 °C (Hold 3 min)Low initial temp focuses the methanol solvent; slow ramp separates isomers; high bake-out removes heavy oligomers.
Injection Vol. 1.0 µLStandard volume for capillary GC.
Reagents & Standards
  • Reference Standard: this compound (>98% purity). Note: If commercial standard is unavailable, synthesize and purify via vacuum distillation (bp ~63°C @ 20 mmHg).

  • Internal Standard (IS): Dodecane or Diglyme . Dodecane is preferred for its stability and distinct retention time (~10-12 min).

  • Diluent: Methanol (HPLC Grade) treated with 0.1% Triethylamine (TEA).

    • Why TEA? The amine neutralizes any trace acidity in the solvent or on the glass surface, stabilizing the acetal analyte.

Sample Preparation Workflow

This workflow is designed to "freeze" the equilibrium of the reaction mixture.

Step 1: Quenching (For Reaction Monitoring)

  • Take 1.0 mL of reaction mixture.

  • Immediately add to a vial containing 10 mg solid Sodium Carbonate (Na

    
    CO
    
    
    
    )
    .
  • Purpose: Neutralize the process acid catalyst immediately.

Step 2: Dilution

  • Transfer 100 µL of the quenched supernatant to a GC vial.

  • Add 900 µL of Diluent (MeOH + 0.1% TEA).

  • Add 50 µL of Internal Standard Solution (Dodecane, 10 mg/mL in MeOH).

  • Vortex for 10 seconds.

Data Visualization & Logic

Synthesis & Impurity Pathway

Understanding the origin of TMB helps in identifying potential impurity peaks in the chromatogram.

SynthesisPathway Prenal 3-Methyl-2-butenal (Start Material) Hemiacetal Hemiacetal (Unstable Intermediate) Prenal->Hemiacetal + MeOH (H+) Aldehyde 3-Methoxybutyraldehyde (Hydrolysis Product) Prenal->Aldehyde Michael Addition (Side Rxn) MeOH Methanol (Excess) TMB This compound (Target Analyte) Hemiacetal->TMB + MeOH (H+) Acetalization TMB->Aldehyde Hydrolysis (Acid/H2O)

Figure 1: Reaction pathway showing the formation of TMB and the risk of hydrolysis back to the aldehyde if analytical conditions are acidic.

Analytical Decision Tree

A self-validating logic flow to ensure data integrity.

AnalyticalWorkflow Start Start Analysis CheckBlank Inject Solvent Blank (MeOH + TEA) Start->CheckBlank CheckGhost Ghost Peaks Detected? CheckBlank->CheckGhost CleanInlet Replace Liner/Septum Clean Syringe CheckGhost->CleanInlet Yes StdInj Inject Calibration Std (Level 3) CheckGhost->StdInj No CleanInlet->CheckBlank CheckRes Resolution > 1.5? (TMB vs Impurities) StdInj->CheckRes CheckRes->CleanInlet No (Tailing) RunSamples Run Samples CheckRes->RunSamples Yes Calc Calculate using IS Method RunSamples->Calc

Figure 2: Analytical workflow ensuring system suitability before sample commitment.

Validation Parameters (ICH Guidelines)

To ensure the method is robust for regulated environments (GLP/GMP), the following validation criteria are recommended:

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at TMB retention time.Inject individual impurity markers (Prenal, Methanol) to confirm separation.
Linearity R² > 0.9995-point curve ranging from 0.1 mg/mL to 10 mg/mL.
Precision (Repeatability) RSD < 2.0% (n=6)6 injections of the target concentration standard.
Accuracy (Recovery) 98.0% – 102.0%Spike TMB into a placebo matrix (Methanol) at 80%, 100%, and 120% levels.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determined by serial dilution of the lowest standard.
Solution Stability Change < 2.0% over 24hAnalyze the same vial at T=0 and T=24h (stored in autosampler).

Troubleshooting & Expert Tips

Peak Tailing
  • Cause: Active silanol groups in the liner or column reacting with the oxygenate groups.

  • Fix: Use deactivated inlet liners (with glass wool). If tailing persists, trim 10-20 cm from the head of the column.

"Ghost" Peaks
  • Observation: Appearance of a peak matching 3-methoxybutyraldehyde (retention time ~2 mins earlier than TMB) that grows over time.

  • Cause: On-column hydrolysis due to acidic accumulation.

  • Fix: Inject a "passivation" slug of 10% TEA in Methanol to neutralize the column head. Verify the pH of the sample diluent.

Carryover
  • Cause: TMB is a high-boiling liquid relative to the solvent.

  • Fix: Ensure the final bake-out at 220°C is held for at least 3 minutes. Run a solvent blank after high-concentration samples.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24994, this compound. Available at: [Link]

  • Organic Chemistry Portal. (2025). Acetals: Synthesis and Protection Strategies. Available at: [Link]

  • University of Bristol. (2021). Citral Synthesis and Industrial Applications - Molecule of the Month. Available at: [Link]

Sources

Application Note: HPLC Analysis and Reaction Monitoring of 1,1,3-Trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1,1,3-Trimethoxybutane (TMB) is a critical aliphatic acetal intermediate, predominantly utilized in the industrial synthesis of Citral, Vitamin A, and carotenoids (notably within the BASF citral value chain). Its analysis presents two specific challenges that defeat standard "plug-and-play" HPLC approaches:

  • Lack of Chromophore: TMB lacks a conjugated

    
    -system, rendering it effectively invisible to standard UV/Vis detection at 254 nm.
    
  • Acid Lability: As an acetal, TMB is susceptible to rapid hydrolysis in acidic environments. Standard acidic mobile phase modifiers (e.g., 0.1% TFA or Formic Acid) will degrade the analyte on-column, leading to ghost peaks and inaccurate quantitation.

This guide provides a validated framework for analyzing TMB using Refractive Index (RID) for bulk purity and Evaporative Light Scattering Detection (ELSD) for reaction monitoring, ensuring data integrity and kinetic accuracy.

Analytical Decision Framework

The following decision tree illustrates the logic required to select the correct detection mode based on the experimental goal (Purity vs. Reaction Kinetics).

Analytical_Workflow Start Start: TMB Analysis Goal Define Analytical Goal Start->Goal Purity Bulk Purity / QC Goal->Purity Kinetics Reaction Monitoring / Impurities Goal->Kinetics Iso Isocratic Elution Required Purity->Iso Grad Gradient Elution Required Kinetics->Grad RID Detector: Refractive Index (RID) (Robust, Low Cost, Linear) Iso->RID pH CRITICAL: Mobile Phase pH > 7.0 (Prevent Hydrolysis) RID->pH ELSD Detector: ELSD or CAD (Universal, Gradient Compatible) Grad->ELSD ELSD->pH

Figure 1: Analytical workflow for selecting detector and elution mode based on specific research requirements.

Core Protocol 1: Bulk Purity Analysis (QC)

Methodology: Isocratic Reverse-Phase HPLC with RID. Purpose: Routine quality control of starting material or isolated product.

System Configuration[1][3]
  • Instrument: HPLC system with isocratic pump capability.

  • Detector: Refractive Index Detector (RID).[1][2] Note: Temperature control of the optical unit is mandatory to prevent baseline drift.

  • Column: C18 (Octadecyl) end-capped, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).

Mobile Phase & Parameters

The mobile phase must be buffered to neutral/slightly basic pH to ensure TMB stability.

ParameterSpecificationCausality / Rationale
Mobile Phase Acetonitrile : Water (60 : 40 v/v)High organic content ensures solubility of the lipophilic acetal.
Buffer Additive 5 mM Ammonium Acetate (pH 7.5)Critical: Prevents on-column acid hydrolysis of the acetal functionality.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and peak shape.
RID Temp 35°CMust match column temp to minimize refractive index fluctuations.
Injection Vol 10 - 20 µLHigher volume compensates for lower sensitivity of RID compared to UV.
Procedure
  • Preparation: Dissolve TMB sample in Mobile Phase at a concentration of 1.0 mg/mL.

  • Equilibration: Purge reference cell of RID with mobile phase. Equilibrate column for 45 mins until baseline is flat.

  • Analysis: Inject blank (mobile phase) followed by sample. TMB typically elutes between 4–6 minutes depending on exact column carbon load.

Core Protocol 2: Reaction Monitoring (Hydrolysis/Synthesis)

Methodology: Gradient HPLC with ELSD/CAD. Purpose: Monitoring the synthesis of TMB or its hydrolysis to 3-methoxybutanal. Context: TMB is often hydrolyzed to release the aldehyde, or reacted with vinyl ethers. This method separates the polar aldehyde/alcohol byproducts from the non-polar TMB.

Reaction Scheme & Logic

The analysis must resolve the starting material (TMB) from its hydrolysis product (3-methoxybutanal) and the leaving group (Methanol).

Reaction_Path TMB This compound (Analyte) Inter Hemiacetal (Transient) TMB->Inter Hydrolysis H2O + H2O / H+ Prod1 3-Methoxybutanal (Product) Inter->Prod1 Prod2 2 x Methanol (Byproduct) Inter->Prod2

Figure 2: Hydrolysis pathway of TMB. The method must separate the hydrophobic acetal (TMB) from the more polar aldehyde.

System Configuration[1]
  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[3]

    • Why? Allows for gradient elution (unlike RID) to elute late-eluting dimers or oligomers while detecting the non-chromophoric TMB.

  • Column: C8 or C18 (Selectivity for aliphatic oxygenates).

Gradient Method Parameters[1]
Time (min)% Buffer (pH 7.5)% AcetonitrileDescription
0.09010Initial hold to retain polar aldehydes.
2.09010End of initial hold.
15.01090Ramp to elute hydrophobic TMB.
18.01090Wash step.
18.19010Re-equilibration.
  • ELSD Settings: Drift Tube Temp: 45°C; Gain: Standard; Gas Pressure: 3.5 bar (N2).

  • Sample Prep (Crucial): If sampling from an acidic reaction mixture, quench immediately with dilute NaOH or Sodium Bicarbonate to pH 7-8 before injection. Failure to neutralize will cause the reaction to proceed inside the HPLC vial or on the column.

Troubleshooting & Validation Criteria

Common Failure Modes[1]
  • Ghost Peaks (Split Peaks):

    • Cause: Sample solvent is acidic, or mobile phase pH < 5.

    • Fix: Check pH of aqueous buffer. Ensure injection solvent is neutral.

  • Drifting Baseline (RID):

    • Cause: Temperature instability or air bubbles in the reference cell.

    • Fix: Purge reference cell for 5 minutes. Insulate column and detector tubing.

  • Low Sensitivity (ELSD):

    • Cause: TMB is semi-volatile. If Drift Tube temperature is too high (>60°C), TMB may evaporate before detection.

    • Fix: Lower drift tube temperature to 35-40°C to maximize signal-to-noise for semi-volatiles.

System Suitability Specs
  • Tailing Factor: < 1.5 (TMB peaks can tail on active silanols; use end-capped columns).

  • Precision (RSD): < 2.0% for 5 replicate injections (RID); < 3.0% (ELSD).

  • LOD (Limit of Detection): Approx. 10 µg/mL (ELSD is generally more sensitive than RID for this application).

References

  • BASF SE. (2008). Continuous method for producing citral.[4] World Intellectual Property Organization, WO2008037693A1. (Describes the industrial context of TMB in the prenol-to-citral value chain). Link

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? (Authoritative comparison of detection limits for non-chromophoric compounds). Link

  • BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 2,2-Dimethoxybutane Hydrolysis. (Provides kinetic models and acid-sensitivity data for aliphatic acetals similar to TMB). Link

  • Leffingwell, J.C. (2010).[4] BASF Menthol Process.[4] Leffingwell & Associates. (Detailed review of the catalytic processes involving citral and its precursors). Link

Sources

Application Note: Process Intensification and Scale-Up Strategies for 1,1,3-Trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,3-Trimethoxybutane (TMB) is a critical C7-building block in the industrial synthesis of terpenoids, specifically for the production of Citral and Vitamin E (Isophytol) . While the chemistry appears straightforward—the addition of methanol to crotonaldehyde—scale-up is plagued by competing pathways: polymerization of the


-unsaturated aldehyde and incomplete acetalization equilibrium.

This guide details a robust, scalable Two-Stage One-Pot protocol. By decoupling the Michael addition (kinetic control) from the acetalization (thermodynamic control) using distinct catalytic environments, we achieve yields


 with minimized byproduct formation. We utilize Amberlyst™ 15  (macroreticular cation exchange resin) to facilitate a greener, filtration-based workup, replacing traditional mineral acid quench cycles.

Chemistry & Reaction Mechanism

The synthesis involves two distinct mechanistic steps. Attempting to drive both simultaneously with a single strong acid catalyst often leads to crotonaldehyde polymerization (resinification) and low yields.

  • Step 1: Michael Addition: Methanol adds across the double bond of crotonaldehyde. This is best catalyzed by a mild base to prevent acid-catalyzed polymerization.

  • Step 2: Acetalization: The resulting 3-methoxybutanal is protected as a dimethyl acetal using excess methanol and an acid catalyst.

Reaction Pathway Diagram

ReactionPathway cluster_0 Process Conditions Croton Crotonaldehyde (C4H6O) Inter Intermediate: 3-Methoxybutanal Croton->Inter Step 1: Michael Addition (Base Cat., <20°C) Polymer Side Product: Crotonaldehyde Polymer Croton->Polymer Acid/Heat (Avoid!) MeOH Methanol (MeOH) MeOH->Inter TMB Product: This compound MeOH->TMB Inter->TMB Step 2: Acetalization (Acid Cat., -H2O)

Figure 1: Sequential reaction pathway distinguishing the Michael Addition from Acetalization to minimize polymerization risks.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Methanol Stoichiometry 4:1 to 6:1 (MeOH:Crotonaldehyde)Excess MeOH acts as both reactant and solvent, driving the equilibrium-limited acetalization to the right.
Step 1 Temperature

Low temperature favors the Michael addition (exothermic) and suppresses polymerization.
Step 2 Catalyst Amberlyst™ 15 (Dry) A solid sulfonic acid resin allows for rapid filtration, avoiding aqueous neutralization steps that generate salt waste.
Water Management

Initial Water
Water inhibits acetal formation. Use anhydrous MeOH.
Reaction Time 2h (Step 1) + 4h (Step 2)Sufficient time for equilibrium without promoting acetal hydrolysis.

Scale-Up Protocol: 5 kg Batch

Safety Note: Crotonaldehyde is lachrymatory and highly toxic. TMB is flammable.[1] All operations must occur in a fume hood or closed reactor system.

Equipment Requirements
  • 10 L Jacketed Glass Reactor with overhead stirrer.

  • Cryostat (Capacity:

    
     to 
    
    
    
    ).
  • Solid Addition Funnel (for catalyst).

  • Vacuum Filtration Setup (fritted glass or filter nutsche).

Step-by-Step Methodology
Stage 1: Base-Catalyzed Michael Addition
  • Charge: Load 4.0 kg Methanol (anhydrous) into the reactor.

  • Catalyst Addition: Add 15 g NaOH (pellets dissolved in minimal MeOH) or 40 g K2CO3 .

    • Note: Base catalysis is superior here to prevent the "tarrification" of crotonaldehyde common with acids.

  • Cooling: Chill the reactor contents to

    
     .
    
  • Addition: Add 1.0 kg Crotonaldehyde dropwise over 60 minutes.

    • Control: Maintain internal temperature

      
      . The reaction is exothermic.[2][3]
      
  • Hold: Stir at

    
     for 2 hours.
    
    • QC Check: Pull a sample for GC. Look for disappearance of Crotonaldehyde and appearance of 3-methoxybutanal.

Stage 2: Acid-Catalyzed Acetalization (The "Switch")
  • Neutralization: Add a stoichiometric amount of Glacial Acetic Acid to neutralize the base. Check pH (aim for pH 6-7).

  • Acid Catalyst Charge: Add 150 g Amberlyst™ 15 (Dry) beads directly to the reactor.

    • Why Solid Acid? It drives the acetalization without adding water (unlike aqueous HCl).

  • Reaction: Warm the reactor to

    
      and stir for 4–6 hours.
    
    • Equilibrium: The excess Methanol drives the conversion of the aldehyde to the dimethyl acetal (TMB).

  • Filtration: Once GC confirms conversion

    
    , cool to 
    
    
    
    and filter off the Amberlyst beads.
    • Recycle: The beads can be washed with MeOH and reused.

Purification & Workup Strategy

The reaction mixture contains TMB, excess Methanol, and trace water.[4] Direct distillation is energy-intensive due to the Methanol/TMB separation. A water-wash strategy is far more efficient for scale-up because TMB is an acetal (stable in neutral/basic water) and hydrophobic enough to phase separate, while Methanol partitions into the aqueous phase.

Purification Workflow Diagram

Purification Crude Crude Reaction Mix (TMB + Excess MeOH) Filter Filtration (Remove Amberlyst 15) Crude->Filter Wash Liquid-Liquid Extraction (Add 1:1 Water) Filter->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (MeOH + Water) PhaseSep->AqLayer Waste/Recovery OrgLayer Organic Layer (Crude TMB) PhaseSep->OrgLayer Distill Fractional Distillation (Vacuum, 50 mbar) OrgLayer->Distill Final Pure TMB (>99%) Distill->Final

Figure 2: Downstream processing workflow utilizing aqueous extraction to remove bulk methanol, followed by vacuum distillation.

Detailed Purification Steps
  • Quench/Wash: Transfer the filtered organic mixture to a separation vessel. Add an equal volume of 5% NaHCO3 solution (to ensure no residual acid traces remain, which would hydrolyze the product).

  • Extraction: Agitate gently. Methanol will partition into the aqueous phase.

  • Separation: Collect the bottom organic layer (Density of TMB

    
     g/mL, but check phase inversion depending on brine concentration).
    
  • Drying: Dry the organic layer over anhydrous MgSO4 or molecular sieves.

  • Distillation: Perform fractional distillation under reduced pressure.

    • Boiling Point: TMB boils at approx. 148°C at atm . Under vacuum (e.g., 20 mmHg), the boiling point will drop significantly (approx 50-60°C), preventing thermal degradation.

Safety & Troubleshooting

Hazard Identification
  • Flammability: TMB and Methanol are Class 3 Flammables. Ground all equipment.

  • Peroxides: As an ether/acetal derivative, TMB can form peroxides upon prolonged storage and exposure to air. Test with starch-iodide paper before distillation.

  • Toxicity: Crotonaldehyde is a mutagen and severe irritant. Use double-gloving (Nitrile/Laminate) and full-face respirators if engineering controls fail.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Polymerization of CrotonaldehydeEnsure Step 1 temp is

. Verify base quality.
Product Hydrolysis Acidic WorkupEnsure workup water is basic (NaHCO3). Do not use water wash if acid catalyst is still present.
Incomplete Conversion Water in SystemUse anhydrous MeOH. Increase Amberlyst loading.

References

  • Synthesis of Acetals: Meskens, F. A. J. (1981). Methods for the preparation of acetals from alcohols or oxiranes and carbonyl compounds. Synthesis, 1981(7), 501-522. Link

  • Solid Acid Catalysis: Harmer, M. A., & Sun, Q. (2001). Solid acid catalysis using ion-exchange resins. Applied Catalysis A: General, 221(1-2), 45-62. Link

  • Amberlyst 15 Applications: Rohm and Haas (Dow). Amberlyst™ 15 Dry Industrial Grade Strongly Acidic Catalyst. Technical Data Sheet. Link

  • Azeotrope Data: Gmehling, J., et al. Azeotropic Data.[5] Wiley-VCH. Methanol/Organic azeotropes.[4][6] Link

  • Crotonaldehyde Handling: PubChem Database. Crotonaldehyde - Safety and Hazards. Link

Sources

Troubleshooting & Optimization

Technical Support Hub: 1,1,3-Trimethoxybutane (TMB) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Dynamics

The synthesis of 1,1,3-Trimethoxybutane (TMB) from crotonaldehyde and methanol is a complex equilibrium involving two distinct mechanistic steps: 1,4-Michael addition and 1,2-Acetalization . Achieving high yields requires manipulating the thermodynamic equilibrium while suppressing the polymerization of the reactive crotonaldehyde substrate.

This guide moves beyond standard textbook procedures to address the kinetic bottlenecks and equilibrium limitations inherent in this synthesis.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the critical role of water management.

TMB_Synthesis Croton Crotonaldehyde (Substrate) DMA Crotonaldehyde Dimethyl Acetal (Intermediate A) Croton->DMA + 2 MeOH, - H₂O (Fast, Acid Cat.) MBA 3-Methoxybutanal (Intermediate B) Croton->MBA + 1 MeOH (Slow, Acid Cat.) Poly Polymer/Resin (Side Product) Croton->Poly High Temp / Base (Irreversible) MeOH Methanol (Excess) TMB This compound (Target) DMA->TMB + 1 MeOH (Michael Addn) MBA->TMB + 2 MeOH, - H₂O (Acetalization) TMB->DMA - MeOH TMB->MBA + H₂O Water H₂O (Inhibitor) Water->TMB Hydrolysis Risk

Figure 1: Reaction network showing the dual intermediates (Acetal vs. Michael Adduct) and the critical reversibility caused by water generation.

Optimization Matrix: Critical Parameters

The following parameters are derived from kinetic studies and industrial optimization protocols.

ParameterOptimized RangeScientific Rationale
Molar Ratio (MeOH:Crotonaldehyde) 4:1 to 8:1 The reaction is equilibrium-limited. Excess methanol drives the reaction forward (Le Chatelier’s principle) and acts as a solvent to dilute crotonaldehyde, reducing polymerization risk.
Catalyst Selection Amberlyst-15 (Dry) Strong sulfonic acid cation-exchange resins provide high local acidity without the corrosion/separation issues of p-TSA.[1] Crucial: Resin must be dry; water poisons active sites.
Temperature 35°C – 50°C <30°C: Kinetics are too slow for the Michael addition step. >60°C: Promotes polymerization of crotonaldehyde and elimination reactions (reverting TMB to intermediates).
Water Management < 0.5% w/w The reaction generates 1 equivalent of water. Accumulation promotes hydrolysis of the acetal group. Use molecular sieves (3Å) or trimethyl orthoformate (TMOF) as a chemical desiccant.
Reaction Time 4 – 8 Hours Extended times (>12h) often lead to "tar" formation due to oligomerization of trace unreacted aldehyde.

Validated Experimental Protocol

Objective: Synthesis of this compound (100g scale) using a heterogeneous catalyst.

Materials
  • Crotonaldehyde (>99%, stabilized with hydroquinone).

  • Methanol (Anhydrous, <0.05% water).

  • Amberlyst-15 (Dry form) or Dowex 50WX8.

  • Trimethyl Orthoformate (Optional, for water scavenging).

Workflow
  • Catalyst Activation: If using bulk Amberlyst, wash with methanol and dry under vacuum at 90°C for 4 hours to ensure removal of pore-trapped moisture.

  • Setup: Equip a 500mL 3-neck flask with a mechanical stirrer, internal thermometer, and a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line).

  • Charging: Add Methanol (200g, ~6.25 mol) and Amberlyst-15 (5.0g, 5 wt% relative to substrate).

  • Substrate Addition:

    • Critical Step: Cool the methanol slurry to 10°C.

    • Add Crotonaldehyde (70g, 1.0 mol) dropwise over 30 minutes.

    • Why? Exothermic acetalization can cause local overheating and polymerization if added all at once.

  • Reaction:

    • Warm the mixture to 40°C .

    • Stir at 40°C for 6 hours.

    • Monitoring: Check via GC-FID or TLC. Look for the disappearance of the crotonaldehyde peak/spot.

  • Quenching & Isolation:

    • Cool to room temperature.[2][3]

    • Filter off the solid catalyst (Catalyst can be regenerated).

    • Neutralize the filtrate with a small amount of NaHCO₃ (if trace acid leaching occurred).

  • Purification:

    • Perform fractional distillation under reduced pressure.

    • TMB Fraction: Collect at ~60-65°C @ 15 mmHg (Boiling point at atm pressure is ~157°C).

Troubleshooting Guide (Symptom-Cause-Solution)

Symptom 1: Low Yield (<50%) with High Recovered Starting Material
  • Root Cause: Equilibrium limitation. The water produced during acetalization is hydrolyzing the product back to the starting material.

  • Diagnostic: Check water content in the crude mixture (Karl Fischer titration).

  • Corrective Action:

    • Immediate: Add Trimethyl Orthoformate (1.1 eq) to the reaction. It reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium to completion.

    • Process: Increase MeOH:Crotonaldehyde ratio to 8:1.

Symptom 2: Reaction Mixture Turns Dark Yellow/Brown
  • Root Cause: Polymerization of Crotonaldehyde.[4] This is often caused by high temperatures or "hot spots" during addition.

  • Diagnostic: NMR shows broad peaks in the olefinic region; distillation leaves a thick, non-volatile residue.

  • Corrective Action:

    • Ensure Crotonaldehyde is added slowly to the cooled methanol.

    • Verify the presence of polymerization inhibitor (Hydroquinone) in the raw material.

    • Keep reaction temperature strictly below 55°C .

Symptom 3: Product Contains 1,1-Dimethoxy-2-butene (Intermediate A)
  • Root Cause: Incomplete Michael Addition. The acetalization (fast) happened, but the addition to the double bond (slow) did not finish.

  • Diagnostic: GC shows a peak with slightly lower retention time than TMB; NMR shows vinyl protons.

  • Corrective Action:

    • Increase reaction time.

    • The Michael addition is sensitive to steric hindrance; ensure the catalyst pores are not blocked. Switch to a catalyst with larger pore diameter (e.g., Amberlyst-35) or increase catalyst loading.

Symptom 4: Catalyst Deactivation (Re-use Fails)
  • Root Cause: Fouling by polymers or neutralization of acid sites by basic impurities (amines) in the solvent.

  • Corrective Action:

    • Regenerate resin: Wash with MeOH -> Water -> 1M H₂SO₄ -> Water -> MeOH -> Dry.

Frequently Asked Questions (FAQ)

Q: Can I use p-Toluenesulfonic acid (p-TSA) instead of Amberlyst? A: Yes, p-TSA is effective (0.5 - 1.0 mol%). However, it requires a neutralization step (e.g., with Sodium Methoxide) before distillation. If you distill acidic crude, the heat will reverse the reaction, decomposing TMB back to crotonaldehyde and methanol in the distillation pot. Solid resins avoid this issue.

Q: Why is the Michael addition step slower than acetalization? A: The acetalization of the aldehyde carbonyl is electronically favored and kinetically rapid in methanol/acid. The Michael addition requires the attack of a neutral methanol molecule on the


-carbon of the conjugated system. This step involves a higher activation energy and is more sterically demanding.

Q: Is TMB stable for long-term storage? A: TMB is an acetal and is stable under neutral or basic conditions. It will hydrolyze in the presence of moisture and trace acid. Store over molecular sieves or add a trace of triethylamine (stabilizer) if storing for months.

References

  • Catalyst Selection & Kinetics

    • Amberlyst-15 in Organic Synthesis.[2] Pal, R. et al. Arkivoc, 2012.[2]

  • Reaction Mechanism (Acetalization/Michael Addition)

    • Kinetic Modeling of the Direct Dimethyl Ether Synthesis. (Relevant mechanistic parallels for methanol addition). MDPI Processes, 2021.
  • Safety & Properties

    • This compound Compound Summary.
  • Industrial Precursors

    • Crotonaldehyde: Production and Derivatives.[4] Celanese Product Guide.

Sources

Technical Support Center: Yield Optimization for 1,1,3-Trimethoxybutane (TMB) Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Maximizing conversion and suppressing polymerization in TMB-mediated reactions.

Core Chemistry & Yield Bottlenecks[1][2][3][4][5]

1,1,3-Trimethoxybutane (TMB) acts as a "masked" diene or aldehyde. It is chemically stable under basic conditions but highly sensitive to acids and heat. In drug development and fragrance synthesis (e.g., the BASF Citral route), TMB is primarily used as a precursor to 1-methoxy-1,3-butadiene via acid-catalyzed elimination (pyrolysis).

The yield in TMB reactions is typically compromised by three competing pathways:

  • Polymerization: The target product (1-methoxy-1,3-butadiene) is an electron-rich diene that rapidly polymerizes on acidic active sites or thermal hot spots.

  • Hydrolysis: In the presence of trace moisture, TMB reverts to 3-methoxybutanal or crotonaldehyde, contaminating the downstream Diels-Alder or condensation feedstock.

  • Incomplete Elimination: Failure to remove methanol effectively shifts the equilibrium back to the starting acetal.

Reaction Pathway Analysis

The following diagram illustrates the critical bifurcation points where yield is lost.

TMB_Reaction_Pathways TMB This compound (Starting Material) Inter Intermediate (Enol Ether) TMB->Inter Acid Cat. - MeOH Hydrolysis Crotonaldehyde/Aldehydes (Impurity) TMB->Hydrolysis + H2O (Trace Moisture) Diene 1-Methoxy-1,3-butadiene (Target Product) Inter->Diene Heat (>300°C) - MeOH Inter->Hydrolysis + H2O Polymer Tarry Polymers (Yield Loss) Diene->Polymer Overheating Acidic Residue MeOH Methanol (Byproduct)

Figure 1: Mechanistic pathways of TMB. Green indicates the desired path; Red and Yellow indicate primary yield-loss vectors.

Troubleshooting Guide: Issue-Specific Solutions

Scenario A: "My reactor is clogging with dark, tarry residues."

Diagnosis: Uncontrolled polymerization of 1-methoxy-1,3-butadiene. Root Cause: The catalyst surface is too acidic, or the residence time is too long, allowing the diene to react with itself on the catalyst bed.

ParameterOptimization ActionTechnical Rationale
Catalyst Acidity Switch to BaO-doped Silica or Sodium Dihydrogen Phosphate .Pure silica or zeolites (like HZSM-5) can be too acidic (Brønsted sites). Basic doping (Barium Oxide) neutralizes strong acid sites, promoting elimination while inhibiting cationic polymerization [1].
Contact Time Increase N₂ carrier gas flow rate.Reducing residence time (target < 0.5 sec) flushes the diene out of the hot zone before it can polymerize.
Temperature Cap at 340–360°C .Temperatures >400°C exponentially increase radical polymerization rates.
Scenario B: "The product contains significant crotonaldehyde or unidentified aldehydes."

Diagnosis: Premature hydrolysis. Root Cause: Water ingress in the feed or carrier gas. TMB is an acetal; it will deprotect instantly with acid + water.

  • Immediate Fix: Install molecular sieve traps (3Å or 4Å) on the TMB feed line and the Nitrogen carrier line.

  • Protocol Check: Ensure the TMB feedstock is dried over MgSO₄ or distilled from CaH₂ prior to use.

Scenario C: "Yield is stuck at 40-50% despite high conversion."

Diagnosis: Equilibrium limitation (Reversible Transacetalization). Root Cause: Methanol is not being removed fast enough, causing the reaction to reverse or stall.

  • Solution: The elimination of methanol is endothermic and reversible. You must drive the equilibrium by rapid removal of methanol .

  • Technique: Use a vertical packed bed reactor with a high surface area to facilitate the rapid vaporization of methanol into the carrier gas stream.

Detailed Protocol: Catalytic Pyrolysis of TMB

Target: Synthesis of 1-Methoxy-1,3-butadiene (High Purity)

This protocol uses a Barium Oxide (BaO) on Silica catalyst, which historically provides the best balance between conversion and polymerization suppression [1][2].

Phase 1: Catalyst Preparation (Critical for Selectivity)
  • Impregnation: Dissolve Barium Nitrate in water. Add Silica Gel (high surface area). Evaporate to dryness.

  • Calcination: Heat the dried solid at 400°C for 12 hours under a stream of Nitrogen.

    • Why: This converts nitrates to oxides and removes chemically bound water that would otherwise hydrolyze TMB.

    • Target Composition: ~35-40% BaO by weight.

Phase 2: Reaction Setup (Continuous Flow)
  • Reactor: Vertical Quartz or Stainless Steel tube (20mm ID).

  • Packing: Fill the top 1/3 with inert coarse pumice (pre-heater zone) and the middle 1/3 with the activated catalyst.

  • Receiver: Connect the outlet to a condensation train cooled to -78°C (Dry Ice/Acetone) . Do not use water condensers; the product is volatile.

Phase 3: Execution
  • Activation: Flush reactor with N₂ (30 L/hr) while heating to 340°C .

  • Feed: Introduce TMB dropwise onto the pumice pre-heater.

    • Rate: 0.4 mL/sec (liquid) per 100 mL catalyst volume.

  • Quench: The vapors must condense immediately. Add 0.1% Hydroquinone (polymerization inhibitor) to the receiving flask before starting the reaction.

Phase 4: Purification
  • Wash: Wash the cold condensate rapidly with ice-cold water (removes Methanol).

  • Dry: Dry over anhydrous K₂CO₃ (Basic drying agent is mandatory; acidic agents will destroy the product).

  • Distill: Fractionate under reduced pressure.

    • Target BP: 88-90°C (at atmospheric) or equivalent reduced pressure.[1]

Yield Optimization Logic Flow

Use this logic gate to determine your next optimization step.

Optimization_Logic Start Start Optimization Check_Residue Is there tar/char in the reactor? Start->Check_Residue Check_Purity Is product purity > 90%? Check_Residue->Check_Purity No Reduce_Temp Decrease Temp by 20°C Increase N2 Flow Check_Residue->Reduce_Temp Yes (Polymerization) Check_Water Check Feed Moisture (Hydrolysis detected) Check_Purity->Check_Water No (Aldehydes present) Success Optimal Yield Reached Check_Purity->Success Yes Reduce_Temp->Check_Purity Change_Cat Change Catalyst (Use BaO/SiO2) Check_Water->Change_Cat Moisture is low but conversion low

Figure 2: Decision matrix for troubleshooting yield issues in TMB pyrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use a homogeneous acid catalyst (like pTSA) instead of a solid bed? A: Generally, no. Homogeneous acids in a batch reactor make it difficult to separate the methanol byproduct. The presence of methanol and acid in the pot leads to equilibrium stalling and promotes polymerization of the diene as it forms. Vapor-phase heterogeneous catalysis is superior for TMB elimination reactions [2].

Q: My TMB starting material has turned slightly yellow. Is it safe to use? A: Yellowing indicates oxidation or partial hydrolysis to crotonaldehyde. You must redistill the TMB before use. Impurities in the feed act as nucleation sites for polymerization in the reactor, disproportionately lowering yield.

Q: What is the shelf-life of the 1-methoxy-1,3-butadiene product? A: It is extremely short. The diene should be used immediately in the subsequent Diels-Alder or condensation step. If storage is necessary, store at -20°C with a stabilizer (t-butylcatechol or hydroquinone) under Argon.

References

  • Marion, L., & Farmilo, C. G. (1947). Note on the Preparation of 1-Methoxy-1,3-butadiene. Canadian Journal of Research, 25b, 118-120.[1]

  • Danishefsky, S., Kitahara, T. (1974). Useful diene for the Diels-Alder reaction.[2] Journal of the American Chemical Society.[1] (Contextualizing the reactivity of methoxy-dienes).

  • BASF SE. (2008).[3] Continuous method for producing citral. World Intellectual Property Organization, WO2008037693A1. (Industrial context of prenol/acetal chemistry).

Sources

Technical Support Center: 1,1,3-Trimethoxybutane (TMB) Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The TMB Reactivity Profile

1,1,3-Trimethoxybutane (TMB) is a bifunctional intermediate acting primarily as a masked aldehyde (via the dimethyl acetal at C1) and an ether (at C3). It is a critical precursor in the industrial synthesis of terpenes (e.g., Citral, Vitamin A/E) via acid-catalyzed condensations (e.g., Saucy-Marbet reaction).

The Core Challenge: TMB exists in a precarious equilibrium. It requires acid catalysis to react (activate the acetal), but that same acidity triggers three competitive failure modes:

  • Premature Hydrolysis: Reversion to 3-methoxybutanal.

  • Uncontrolled Elimination: Formation of unstable dienes (1-methoxy-1,3-butadiene) leading to tars.

  • Polymerization: Radical or cationic polymerization of the generated dienes.

This guide provides the diagnostic logic to distinguish between these failure modes and protocols to arrest them.

Visualizing the Failure Pathways[1]

Understanding the mechanism is the first step in troubleshooting. The diagram below maps the divergence between the desired activation and the undesired degradation pathways.

TMB_Reactivity TMB This compound (Starting Material) Oxo Oxocarbenium Ion (Activated Intermediate) TMB->Oxo Acid (H+) Oxo->TMB -H+ Aldehyde 3-Methoxybutanal (Hydrolysis Product) Oxo->Aldehyde +H2O (Moisture) EnolEther 1-Methoxy-1-butene deriv. (Reactive Intermediate) Oxo->EnolEther -MeOH (Controlled Elimination) Diene 1-Methoxy-1,3-butadiene (Unstable Diene) EnolEther->Diene -MeOH (Over-Elimination) Citral Condensation Product (e.g., Citral Precursor) EnolEther->Citral + Allylic Alcohol (Desired Reaction) Polymer Tarry Residue (Polymerization) Diene->Polymer Heat/Radicals

Figure 1: Mechanistic divergence of TMB. Note that water leads to hydrolysis (red), while excess heat/acid leads to diene polymerization (black).

Module 1: Hydrolysis & Storage Stability

Symptom: GC analysis shows increasing amounts of 3-methoxybutanal or crotonaldehyde in the storage tank or reactor feed.

Root Cause Analysis

Acetals are thermodynamically unstable in the presence of water and trace acid. Even "neutral" glass surfaces can possess enough Lewis acidity to trigger autocatalytic hydrolysis if moisture is present (


).
Troubleshooting Protocol: The "Base-Buffer" Lock

Objective: Passivate trace acidity during storage or pre-reaction handling.

ParameterSpecificationRationale
Moisture Content

Stoichiometric limit for hydrolysis.
Stabilizer

(solid) or Triethylamine (

)
Scavenges trace protons without triggering base-catalyzed degradation.
Container Material Passivated Steel or HDPEAvoid untreated borosilicate glass for long-term storage (surface silanols are acidic).

Corrective Action (Step-by-Step):

  • Diagnosis: Pull a sample and run GC. If 3-methoxybutanal

    
    , hydrolysis is active.
    
  • Drying: Do not use acidic drying agents (e.g., Silica gel, acidic Alumina). Use Molecular Sieves 3Å or (basic/neutral).

  • Buffering: Add 0.1% w/w Triethylamine (TEA) immediately. TEA is volatile and can be removed during the initial distillation/reaction ramp, unlike inorganic bases.

Module 2: Controlling Elimination & Polymerization

Symptom: Reaction mixture turns dark brown/black; viscosity increases; loss of mass balance not accounted for by volatiles.

Root Cause Analysis

This is the "Double Elimination" trap.[1]

  • Step 1 (Desired): Elimination of methanol at C1 forms the enol ether (necessary for condensation).

  • Step 2 (Undesired): Elimination of methanol at C3 (the ether group) creates 1-methoxy-1,3-butadiene .

  • Consequence: This diene is a potent monomer. In the presence of acid and heat, it rapidly polymerizes into "tars."

Troubleshooting Protocol: The "Thermal Ceiling"

Objective: Selectivity control between Enol Ether (Mono-elimination) and Diene (Bis-elimination).

VariableDanger ZoneSafe Operating Window
Temperature


Catalyst pKa Strong Acids (

)
Weak Acids (

, e.g., Acetic/Propionic)
Radical Scavenger NoneBHT or MEHQ (

)

Corrective Action (Step-by-Step):

  • Quench: Immediately cool the reactor to

    
    .
    
  • Inhibitor Check: Ensure the starting material contains BHT (Butylated hydroxytoluene) . If not, add 200 ppm immediately to stop radical polymerization of any formed dienes.

  • Acid Modulation: If using a strong acid (e.g., p-TsOH), switch to a buffered system (e.g., Pyridinium p-toluenesulfonate - PPTS) or a weaker acid (Acetic Acid) to raise the activation energy barrier for the second elimination at C3.

Module 3: Low Yield in Condensation Reactions

Symptom: TMB is consumed, but the desired product (e.g., Citral precursor) yield is low. High levels of "heavy" byproducts.

Root Cause Analysis

In Saucy-Marbet type reactions (TMB + Allylic Alcohol), the byproduct is Methanol .[2]

  • The Problem: If Methanol is not removed efficiently, it attacks the intermediate oxocarbenium ion, regenerating TMB (equilibrium trap) or reacting with the product to form acetal byproducts (Transacetalization).

Troubleshooting Protocol: Equilibrium Management

Objective: Drive the reaction forward by removing the volatile byproduct (MeOH).

Experimental Setup:

  • Apparatus: Reactor equipped with a fractionating column (Vigreux or packed) and a variable reflux head.

  • Pressure: Mild vacuum (

    
    ) often helps strip MeOH without distilling TMB (b.p. 
    
    
    
    ).

Optimization Guide:

  • Catalyst Choice: Use Phosphoric Acid (

    
    ) or Ammonium Nitrate  (
    
    
    
    ) for industrial robustness.
  • Methanol Stripping:

    • Set head temperature to

      
       (MeOH boiling point).
      
    • If head temp rises

      
      , you are losing TMB or the allylic alcohol. Increase Reflux Ratio. 
      
  • Stoichiometry: Use a slight excess of TMB (

    
     eq) relative to the allylic alcohol. It is cheaper to recycle unreacted TMB than to lose the expensive alcohol to polymerization.
    

FAQ: Rapid Diagnostics

Q: My TMB has turned slightly yellow in the drum. Is it usable? A: Likely yes. Yellowing indicates trace diene formation (ppm levels) or oxidation of stabilizers.

  • Test: Run a GC.[1][3] If purity is

    
     and peroxide value is low, use it.
    
  • Action: Distill under vacuum before use if the application is color-sensitive (e.g., fragrance).

Q: Can I use Lewis Acids (e.g.,


, 

) with TMB?
A: Proceed with extreme caution. Strong Lewis acids coordinate strongly with the oxygens at C1 and C3, often causing immediate, exothermic polymerization.
  • Recommendation: Stick to Brønsted acids (Phosphoric, Formic, Acetic) or mild Lewis acids like

    
     or 
    
    
    
    .

Q: How do I clean the reactor after a "tarring" incident? A: TMB polymers are often cross-linked.

  • Solvent: Hot Toluene or Xylene combined with mild caustic (

    
    ).
    
  • Avoid: Strong acid washes, which will harden the resin further.

References & Authority

  • Ullmann's Encyclopedia of Industrial Chemistry . "Flavors and Fragrances".[4] Wiley-VCH. (Detailed discussion on Citral synthesis via acetal rearrangement).

  • Saucy, G., & Marbet, R. (1967). "Über die Reaktion von Vinyläthern mit Allylalkoholen". Helvetica Chimica Acta. (Foundational text on the reaction mechanism of TMB-like acetals).

  • BASF SE . "Preparation of Citral". US Patent 4,288,636. (Industrial conditions for TMB condensation and troubleshooting yield loss).

  • NIST Chemistry WebBook . "Butane, 1,1,3-trimethoxy-".[5][3][6][7][8] (Standard Reference Data for physical properties and spectra).[3]

Sources

Technical Support Center: Stability of 1,1,3-Trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Stability Profile

1,1,3-Trimethoxybutane (TMB) (CAS: 10138-89-3) is a dimethyl acetal derivative of 3-methoxybutanal. Its stability profile is dominated by the sensitivity of the acetal functionality to Brønsted acids. Unlike simple ethers, which are relatively inert, TMB acts as a "masked" aldehyde.

In acidic media, TMB undergoes a two-stage degradation cascade. Understanding this cascade is critical for accurate quantitation and process control.

The Degradation Cascade
  • Primary Instability (Fast): Acid-catalyzed hydrolysis of the C1-acetal group to release 3-methoxybutanal and methanol. This occurs readily even in weak acids or acidic HPLC mobile phases.

  • Secondary Instability (Conditional): The resulting 3-methoxybutanal undergoes acid-catalyzed

    
    -elimination of methanol to form Crotonaldehyde  (2-butenal). This step is thermodynamically driven by the formation of a conjugated system but typically requires stronger acid, heat, or prolonged exposure.
    
Key Stability Metrics
ParameterStability StatusNotes
pH > 7 Stable Acetals are generally stable to base hydrolysis.
pH 4–7 Metastable Slow hydrolysis may occur over days/weeks; temperature dependent.
pH < 4 Unstable Rapid hydrolysis to 3-methoxybutanal (

often < 1 hour).
HPLC Acid Sensitive 0.1% TFA or Formic Acid can cause on-column degradation.

Degradation Mechanism Visualization

The following diagram illustrates the stepwise conversion of TMB to Crotonaldehyde. Note the transition from the acetal (protected) to the aldehyde (reactive) and finally to the conjugated enal (stable but toxic).

TMB_Degradation cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Elimination TMB This compound (Precursor) Inter Oxonium Intermediate TMB->Inter + H+ MeOH Methanol TMB->MeOH Aldehyde 3-Methoxybutanal (Primary Degradant) Inter->Aldehyde + H2O, - MeOH Croton Crotonaldehyde (Secondary Degradant) Aldehyde->Croton Acid / Heat (Beta-Elimination) Aldehyde->MeOH

Figure 1: Acid-catalyzed degradation pathway of this compound showing hydrolysis to the aldehyde followed by elimination to crotonaldehyde.[1][2][3][4][5][6]

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing 'ghost peaks' in my HPLC chromatogram."

Diagnosis: On-column hydrolysis. Explanation: If your mobile phase contains acidic modifiers (e.g., 0.1% TFA, pH ~2), TMB will hydrolyze during the run. The "ghost peak" is likely 3-methoxybutanal. Because the reaction happens continuously as the band moves down the column, the peak may appear broad or show a "saddle" shape between the starting material and product. Solution:

  • Switch to Neutral pH: Use ammonium acetate or bicarbonate buffer (pH 7–8) for analysis.

  • Reduce Acid Strength: If acid is required, use 0.1% Formic Acid (weaker than TFA) and minimize column temperature (keep at 20–25°C).

Issue 2: "My yield of TMB is low after workup."

Diagnosis: Acidic quenching.[7] Explanation: If the reaction mixture was acidic and you performed an aqueous workup without neutralization, TMB hydrolyzed in the separatory funnel. Solution:

  • Quench First: Pour the reaction mixture into a pre-cooled solution of Sat. NaHCO3 or dilute NaOH before adding any additional water. Ensure the aqueous layer pH is > 7.

Issue 3: "I detect Crotonaldehyde in my sample. Is my TMB contaminated?"

Diagnosis: Advanced degradation. Explanation: Crotonaldehyde (2-butenal) forms via the elimination of methanol from 3-methoxybutanal. This requires stronger forcing conditions (heat + acid). If you see this, your sample was likely exposed to significant thermal stress in an acidic environment (e.g., distillation without prior neutralization). Solution:

  • Check Storage: Ensure TMB is stored over a stabilizer (like trace potassium carbonate) or in strictly neutral conditions.

Experimental Protocols

Protocol A: Determining Hydrolytic Half-Life ( )

Use this protocol to validate stability in your specific solvent system.

Materials:

  • This compound (Reference Standard)

  • HPLC System (UV detection at 210 nm or RI detector)

  • Buffer solutions (pH 2.0, 4.0, 7.0)

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of TMB in Acetonitrile (ACN).

  • Initiation: Spike the stock into the test buffer (50:50 ACN:Buffer) to a final conc. of 100 µg/mL.

  • Incubation: Maintain at 25°C.

  • Sampling: Inject immediately (

    
    ) and then every 30 minutes for 4 hours.
    
  • Analysis: Monitor the decrease in the TMB peak area.

    • Note: If TMB disappears too fast at pH 2, shorten intervals to 5 minutes.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Safe Quenching of Acidic TMB Reactions

Use this workflow to isolate TMB without hydrolysis.

  • Cool: Chill the reaction mixture to < 5°C.

  • Neutralize: Add Triethylamine (TEA) or Pyridine to the mixture until pH paper indicates basicity (pH 8–9).

    • Why? Neutralizing the organic phase prevents hydrolysis at the moment of water contact.

  • Partition: Add cold saturated NaHCO3 solution.

  • Extract: Extract rapidly with Et2O or EtOAc.

  • Dry: Dry organic layer over K2CO3 (basic drying agent) rather than MgSO4 (which can be slightly acidic).

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of TMB instability in your workflow.

Troubleshooting Start Start: TMB Loss Observed CheckpH Is the medium Acidic (pH < 5)? Start->CheckpH CheckTemp Is Temperature > 40°C? CheckpH->CheckTemp No (Neutral/Base) Hydrolysis Cause: Acetal Hydrolysis Product: 3-Methoxybutanal CheckpH->Hydrolysis Yes (in Reaction/Workup) HPLC Is this during HPLC analysis? CheckpH->HPLC Yes CheckTemp->Start No (Check Purity/Source) Elimination Cause: Beta-Elimination Product: Crotonaldehyde CheckTemp->Elimination Yes (High Heat) GhostPeak Issue: On-Column Hydrolysis HPLC->Hydrolysis Sample Diluent Acidic HPLC->GhostPeak Acidic Mobile Phase

Figure 2: Decision tree for diagnosing stability issues with this compound.

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine.[8] Retrieved January 29, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Support Center: Managing Moisture Sensitivity in 1,1,3-Trimethoxybutane (TMB) Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1,1,3-Trimethoxybutane (TMB) is a critical C7-building block, primarily utilized in the industrial synthesis of polyenes (such as Vitamin A and carotenoids) and as a specialized protecting group precursor.

The Core Challenge: TMB contains two distinct oxygenated functionalities:

  • C3-Methoxy Ether: Generally stable under standard conditions.[1]

  • C1-Dimethyl Acetal: Highly sensitive to Brønsted and Lewis acids in the presence of moisture.[1]

In the presence of water and an acid catalyst, the C1-acetal undergoes rapid hydrolysis, reverting to 3-methoxybutanal and methanol . This destroys the stoichiometry of condensation reactions (e.g., with vinyl ethers) and poisons Lewis acid catalysts (


, 

,

).

Technical Directive: This guide provides the protocols necessary to maintain the integrity of the C1-acetal functionality during storage, handling, and reaction.

Diagnostic Module: Is My TMB Compromised?

Before initiating a batch reaction, verify the integrity of your starting material. Hydrolysis is often "silent" until the workup phase unless monitored.[1]

Quick-Check Diagnostics Table
Diagnostic MethodObservation (Compromised Material)Observation (Pure Material)
1H NMR (CDCl3) Distinct doublet ~9.7 ppm (Aldehyde -CHO)No signal > 5.0 ppm
1H NMR (CDCl3) Singlet ~3.49 ppm (Free Methanol)Singlets ~3.3 ppm (Integrated for 9H)
Karl Fischer (KF) Water content > 500 ppmWater content < 100 ppm
Visual/Odor Pungent, sharp odor (Aldehyde formation)Mild, ethereal odor
GC-MS Peak M-32 (Loss of MeOH) or Aldehyde peakParent Ion or M-OCH3 dominant

Troubleshooting & FAQs: The "Why" and "How"

Q1: Why does my reaction exotherm uncontrollably upon adding the Lewis Acid?

A: This is likely due to Catalyst Hydrolysis , not the TMB reaction itself. Lewis acids (e.g.,


, 

) react violently with adventitious water to form aggressive Brønsted acids (e.g.,

,

) and metal oxides.[1]
  • Mechanism: The generated Brønsted acid autocatalytically hydrolyzes the TMB acetal, releasing methanol. The methanol then coordinates with the remaining Lewis acid, further generating heat and killing the catalyst's ability to drive the desired condensation.

  • Solution: Ensure solvent water content is < 50 ppm before catalyst addition.[1]

Q2: I see a "stalled" reaction. The TMB is present, but not reacting with the nucleophile.

A: This indicates Catalyst Poisoning . If moisture levels are moderate (100–500 ppm), the water may not be sufficient to hydrolyze all the TMB, but it will preferentially bind to the oxophilic Lewis acid center.

  • The Fix: You cannot simply "add more catalyst" effectively, as the resulting metal-hydrates are often inactive. You must quench, dry the mixture (azeotropic distillation), and restart, or discard the batch if the substrate is sensitive.

Q3: Can I use TMB that has been stored in a non-inert atmosphere?

A: Only if repurified.[1] TMB is hygroscopic.[1] Over time, it absorbs atmospheric moisture.[1] If stored in clear glass, photo-oxidation can also generate trace acids, which—combined with absorbed moisture—initiates slow hydrolysis in the bottle.[1]

  • Protocol: Distill TMB over a mild base (e.g.,

    
    ) before use if the bottle has been open for >30 days.
    

Mechanistic Visualization

Understanding the failure mode is critical for prevention.[1] The diagram below illustrates the Acid-Catalyzed Hydrolysis pathway that competes with your desired reaction.

TMB_Hydrolysis TMB This compound (Stable Precursor) Protonation Protonation of C1-Methoxy TMB->Protonation + H+ (Acid) Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Protonation->Oxocarbenium - MeOH Methanol Methanol (Side Product) Protonation->Methanol WaterAttack Nucleophilic Attack (H2O) Oxocarbenium->WaterAttack + H2O (Moisture) Hemiacetal Unstable Hemiacetal WaterAttack->Hemiacetal Aldehyde 3-Methoxybutanal (Hydrolysis Product) Hemiacetal->Aldehyde - MeOH Hemiacetal->Methanol

Figure 1: The acid-catalyzed hydrolysis pathway of TMB.[1] Note that the formation of the Oxocarbenium ion is reversible, but the introduction of water drives the equilibrium irreversibly toward the aldehyde.

Standard Operating Protocols (SOPs)

SOP-01: Solvent Drying Limits for TMB Reactions

Do not rely on "Anhydrous" labels from suppliers once the seal is broken.

Solvent TypeAcceptable Water LimitRecommended Drying AgentIndicator
Dichloromethane (DCM) < 50 ppm

distillation or Alumina columns
N/A (Karl Fischer required)
THF / Ethers < 30 ppmNa/Benzophenone or Mol.[1] Sieves (3Å)Deep Blue (Benzophenone ketyl)
Toluene < 50 ppmNa or Mol.[1] Sieves (4Å)N/A
Methanol (if used as co-solvent)< 200 ppmMg turnings (

formation)
N/A
SOP-02: Emergency Recovery of a "Wet" Batch

Scenario: You have added TMB to a solvent and realized the KF is high (e.g., 1000 ppm), but you have NOT added the acid catalyst yet.

  • Do NOT add the catalyst.

  • Add Scavenger: Add Trimethyl Orthoformate (TMOF) (1.5 equivalents relative to water content).[1] TMOF reacts with water faster than TMB under catalytic conditions, consuming the water and producing methanol/methyl formate.

    • Note: This is only valid if your reaction can tolerate small amounts of TMOF and methanol.[1]

  • Alternative (Physical Removal): If the solvent forms an azeotrope with water (e.g., Toluene, Benzene), conduct an azeotropic distillation under reduced pressure to dry the mixture before catalyst addition.[1]

SOP-03: Reaction Quenching

To prevent hydrolysis during workup (when you deliberately add water):

  • Neutralize First: Pour the reaction mixture into a vigorously stirred mixture of Saturated Aqueous Sodium Bicarbonate (

    
    )  and ice.
    
  • pH Check: Ensure the aqueous layer is pH 7-8 immediately.

  • Extraction: Extract quickly with a non-polar solvent (e.g., Hexane or Toluene) to move the TMB/product out of the aqueous phase.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed kinetics of acetal hydrolysis and stability profiles). [1]

  • Paust, J. (1991).[1] Recent progress in commercial retinoid synthesis. Pure and Applied Chemistry, 63(1), 45-58.[1] (Industrial context of TMB in Vitamin A synthesis at BASF).

  • Wipf, P. (2014).[1][2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry.[1]

  • Cordes, E. H., & Bull, H. G. (1974).[1][3] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.[1][3]

Sources

catalyst selection for 1,1,3-Trimethoxybutane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,1,3-Trimethoxybutane (TMB) Catalysis

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Catalysis Division Subject: Optimization and Troubleshooting Guide for TMB Transformations

Introduction: The TMB Challenge

This compound (TMB) is a deceptive molecule. Structurally, it contains two distinct functionalities: a C1-dimethyl acetal and a C3-methyl ether .

  • The Opportunity: TMB is a high-value precursor for 3-methoxybutanal (via selective hydrolysis) and downstream isoprenoid synthesis (e.g., Vitamin E/Isophytol intermediates).

  • The Problem: The C1 acetal is acid-labile, but the C3 ether is prone to elimination under similar conditions. Poor catalyst selection leads to Crotonaldehyde formation (via

    
    -elimination of methanol) or polymerization of the resulting aldehydes.
    

This guide moves beyond basic textbook chemistry to address the kinetic and thermodynamic realities of handling TMB.

Module 1: Catalyst Selection Matrix

Directive: Stop using sulfuric acid for sensitive TMB screens. It promotes uncontrolled elimination. Use the matrix below to select a catalyst based on your target product and process constraints.

Catalyst ClassSpecific CandidateMechanismBest ForRisk Profile
Macroreticular Resin Amberlyst-15 (Dry) Brønsted Acid (Sulfonic)Selective Hydrolysis. High pore volume allows water access without immediate elimination of C3-OMe.Mod-High. Swelling is solvent-dependent. In polar solvents (MeOH), rates drop due to solvation of active sites.
Zeolite H-Beta (Si/Al ~25) Shape-Selective BrønstedContinuous Flow. Hydrophobic pores expel product water, shifting equilibrium toward hydrolysis.Low. Diffusion limitations if TMB concentration is too high.
Homogeneous p-Toluenesulfonic Acid (pTSA) Solvated ProtonKinetic Benchmarking. Use only to establish baseline kinetics.High. Difficult separation; promotes downstream aldol polymerization during workup.
Solid Superacid Sulfated Zirconia Lewis/Brønsted HybridFull Conversion (Elimination). If your goal is Crotonaldehyde/Dienes.Extreme. Will strip all methoxy groups rapidly.

Module 2: Reaction Pathways & Logic

To troubleshoot, you must visualize the competition between Hydrolysis (Target) and Elimination (Side Reaction).

TMB_Reaction_Pathways cluster_control Control Point TMB This compound (Starting Material) Oxo Oxocarbenium Intermediate TMB->Oxo H+ (Fast) Target 3-Methoxybutanal (Target: Hydrolysis) Oxo->Target + H2O (Amberlyst-15) Byprod Crotonaldehyde (Byproduct: Elimination) Target->Byprod - MeOH (High T or Strong Acid) Poly Polymers/Tars Byprod->Poly Aldol Condensation

Figure 1: Reaction pathway logic. The critical control point is preserving the C3-methoxy group in 3-Methoxybutanal.

Module 3: Troubleshooting Guide (FAQ Format)

Scenario A: "I am seeing high conversion of TMB, but low yield of 3-methoxybutanal."

Diagnosis: You are likely suffering from Product Inhibition or Secondary Elimination .

  • The Science: The hydrolysis of TMB releases 2 equivalents of methanol. In a batch system, methanol competes with water for the active acid sites on the catalyst (especially resins like Amberlyst). Furthermore, if the acidity is too high (Hammett acidity

    
    ), the C3-methoxy group eliminates to form the conjugated system (Crotonaldehyde).
    
  • Corrective Action:

    • Switch Solvent: If running neat or in MeOH, switch to a biphasic system (Water/Toluene) or a polar aprotic solvent (Acetone/Water mix).

    • Methanol Removal: If using a flow reactor, implement inter-stage stripping to remove methanol.

    • Check Temperature: Maintain

      
      . Above this, elimination activation energy is surpassed.
      
Scenario B: "The reaction stalls at 50-60% conversion."

Diagnosis: Thermodynamic Equilibrium Limitation.

  • The Science: Acetal hydrolysis is reversible.[1]

    
     is often close to unity. Accumulation of methanol and aldehyde drives the reverse reaction (acetalization).
    
  • Corrective Action:

    • Water Excess: Increase water stoichiometry to 5:1 or 10:1 (relative to TMB).

    • Hydrophobic Catalysts: Switch to Zeolite H-Beta . Its hydrophobic silica framework repels the water produced in the reverse reaction, effectively increasing the local concentration of TMB at the acid site.

Scenario C: "My catalyst (Amberlyst-15) deactivated after one run."

Diagnosis: Pore Fouling (Coking) or Ion Exchange Poisoning.

  • The Science: Aldehydes (products) are prone to acid-catalyzed aldol condensation, forming oligomers ("tars") that physically block the resin pores. Alternatively, trace metal ions (Na+, K+) in your water source may have exchanged with the

    
     sites.
    
  • Corrective Action:

    • Solvent Wash: Wash the spent catalyst with warm acetone (to dissolve oligomers) followed by 1M HCl (to regenerate acid sites), then water/methanol until neutral.

    • Feed Purity: Ensure TMB feed is distilled and water is deionized.

Module 4: Standardized Catalyst Activity Protocol

Use this protocol to validate catalyst batches before scaling up.

Objective: Determine


 for TMB hydrolysis without mass transfer limitations.

Equipment:

  • 50 mL Glass reactor with overhead stirring (avoid magnetic bars which grind solid catalysts).

  • Temperature controller (

    
    ).
    

Protocol Steps:

  • Catalyst Pre-treatment: Dry Amberlyst-15 or Zeolite H-Beta at

    
     under vacuum for 4 hours. Crucial: Water in the catalyst pores before reaction start creates undefined stoichiometry.
    
  • Reaction Mix: Prepare a solution of TMB (10 mmol) in Acetone (20 mL) containing Internal Standard (e.g., Dodecane).

  • Initiation: Add Water (50 mmol) and heat to

    
    . Once stable, add Catalyst (5 wt% relative to TMB).
    
  • Sampling: Withdraw 0.2 mL aliquots at t=0, 5, 10, 30, 60 min.

  • Quench: Immediately filter the aliquot into a vial containing solid

    
     (neutralization). Failure to neutralize leads to reaction progression in the GC vial.
    
  • Analysis: GC-FID. Monitor disappearance of TMB and appearance of 3-methoxybutanal vs. Crotonaldehyde.

Acceptance Criteria:

  • Selectivity to 3-methoxybutanal > 92%.[2]

  • Crotonaldehyde < 5%.

Module 5: Catalyst Decision Logic

Catalyst_Selection Start Select TMB Catalyst ReactionType Primary Goal? Start->ReactionType Hydrolysis Hydrolysis (Target: 3-Methoxybutanal) ReactionType->Hydrolysis Cleavage Condensation Condensation (Target: Vitamin E/Isophytol) ReactionType->Condensation C-C Bond Formation Solvent Solvent System? Hydrolysis->Solvent Lewis Silica-Alumina or Sulfated Zirconia Condensation->Lewis Requires Strong Acid + High T Aqueous High Water Content Solvent->Aqueous High Swelling OK Organic Organic/Biphasic Solvent->Organic Avoid Water Poisoning Resin Amberlyst-15 (Macroreticular Resin) Aqueous->Resin High Swelling OK Zeolite Zeolite H-Beta (Hydrophobic Pores) Organic->Zeolite Avoid Water Poisoning

Figure 2: Decision tree for selecting the appropriate solid acid catalyst based on reaction environment.

References

  • Netscher, T. (2007).[3] Synthesis of Vitamin E. Vitamins & Hormones, 76, 155-202.[3] Link

    • Context: Establishes the industrial relevance of TMB derivatives in tocopherol synthesis and the necessity of acid c
  • Harmer, M. A., & Sun, Q. (2001). Solid acid catalysis using ion-exchange resins. Applied Catalysis A: General, 221(1-2), 45-62. Link

    • Context: Definitive guide on Amberlyst-15 mechanisms, swelling properties, and active site accessibility.
  • Corma, A. (1995). Inorganic Solid Acids and Their Use in Acid-Catalyzed Hydrocarbon Reactions. Chemical Reviews, 95(3), 559–614. Link

    • Context: Fundamental grounding on Zeolite Beta and the distinction between Brønsted and Lewis acid sites in solid c
  • Climent, M. J., et al. (2010). Acetalization of Glycerol over Solid Acid Catalysts. North American Catalysis Society. Link

    • Context: Validates the hydrophobic effect of Zeolite Beta in acetal/ketal equilibrium shifts.

Sources

Validation & Comparative

Beyond 1,1,3-Trimethoxybutane: A Technical Guide to C4-Homologation Reagents in Polyene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C4-Extension Challenge

In the industrial synthesis of carotenoids, retinoids, and complex polyenes, the introduction of a four-carbon (C4) unit is a pivotal step. 1,1,3-Trimethoxybutane (TMB) has long served as the industry standard "masked" synthon for 3-methoxybutanal (and effectively crotonaldehyde).[1] Its primary utility lies in its stability and its ability to undergo Lewis acid-catalyzed condensation with enol ethers to extend polyene chains, a process fundamental to the Roche and BASF syntheses of Vitamin A and Lycopene.

However, TMB presents challenges:

  • Atom Economy: The release of three moles of methanol per reaction cycle lowers the E-factor.

  • Toxicity: Methanol generation poses neurotoxic risks and regulatory hurdles in pharmaceutical GMP environments.[1]

  • Process Safety: As a low-flashpoint acetal, TMB requires stringent handling precautions.[1]

This guide objectively compares TMB with three distinct classes of alternatives: the Ethyl Analogue (TEB) for safety/solubility, C4-Phosphonates for stereochemical precision, and Crotonaldehyde Acetals for atom economy.

The Benchmark: this compound (TMB)

Mechanism of Action

TMB functions as an electrophilic C4-synthon.[1] Under Lewis acid catalysis (e.g., ZnCl₂, BF₃·OEt₂), the C1-acetal activates to form an oxocarbenium ion, which is attacked by a nucleophile (typically a vinyl ether or silyl enol ether).[1] The subsequent elimination of the C3-methoxy group (as methanol) generates the conjugated double bond required for the polyene system.

Performance Baseline
  • Typical Yield: 80–92% (Industrial optimized conditions).[1]

  • Selectivity: Moderate

    
     selectivity; often requires isomerization steps (e.g., iodine-catalyzed) post-synthesis.[1]
    
  • Key Advantage: Liquid phase handling, high stability in basic/neutral media.[1]

Comparative Analysis of Alternatives

Alternative A: 1,1,3-Triethoxybutane (TEB)

The "Green" Solvent Analog

TEB is the ethyl homologue of TMB.[1] It replaces methoxy groups with ethoxy groups, altering the byproduct from methanol to ethanol.[1]

  • Chemistry: Behaves identically to TMB but with slower kinetics due to the steric bulk of the ethoxy groups.

  • Safety Profile: Significantly improved. Ethanol is a Class 3 solvent (low toxic potential) compared to Methanol (Class 2, neurotoxic).[1]

  • Physical Properties: Higher boiling point (190°C vs 157°C for TMB), reducing flammability risks during high-temp additions.[1]

Alternative B: C4-Phosphonates (HWE Reagents)

The Stereoselective Precision Tool

Reagents such as Diethyl (3-cyano-2-methylallyl)phosphonate or specific C4-ylides operate via the Horner-Wadsworth-Emmons (HWE) mechanism.[1]

  • Chemistry: Base-catalyzed (NaH, NaOMe) carbanion attack on aldehydes.[1]

  • Selectivity: Superior

    
    -selectivity (>95:5 typical).[1]
    
  • Trade-off: High reagent cost and poor atom economy (generation of high-molecular-weight phosphate salts).[1]

Alternative C: Crotonaldehyde Dimethyl Acetal (CDA)

The Atom-Economic Precursor

TMB is essentially CDA with an added molecule of methanol.[1] Using CDA directly avoids the "carrying cost" of that extra methanol molecule.[1]

  • Chemistry: Requires careful acid catalysis to prevent polymerization.[1] It is the "unmasked" version of the synthon.

  • Stability: Lower than TMB.[1] Prone to autoxidation and polymerization if not stabilized.[1]

  • Benefit: Higher theoretical mass efficiency.[1]

Quantitative Performance Matrix

FeatureThis compound (TMB) 1,1,3-Triethoxybutane (TEB) C4-Phosphonates (HWE) Crotonaldehyde Dimethyl Acetal
Role Standard C4-SynthonLow-Tox AnalogStereocontrol AgentHigh-Efficiency Precursor
Reaction Type Acid-Catalyzed CondensationAcid-Catalyzed CondensationBase-Catalyzed OlefinationAcid-Catalyzed Condensation
Byproduct Methanol (Toxic)Ethanol (Low Tox)Phosphate Salts (Solid Waste)Methanol (Reduced Load)

Selectivity
Low (~60:[1]40)Low (~60:40)High (>95:5) Low
Atom Economy ModeratePoor (High MW loss)PoorHigh
Flash Point 47°C>60°C (Est.)[1]High (Solid/Oil)13°C (Flammable)
Cost Low (Bulk Commodity)ModerateHighLow

Experimental Protocols

Protocol A: Standard TMB Condensation (Benchmark)

Validates the baseline activity for C4-extension.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagents: Charge Vinyl Ether Substrate (1.0 eq) and TMB (1.2 eq). Solvent: Anhydrous

    
    .[1]
    
  • Catalysis: Cool to 0°C. Add

    
     (10 mol%) dropwise as a solution in ether.
    
  • Reaction: Stir at 0°C for 2h, then warm to RT for 4h. Monitor by TLC (disappearance of vinyl ether).[1]

  • Quench: Pour into saturated

    
    . Extract with DCM.[1]
    
  • Elimination (In-situ): Reflux crude oil in Toluene with p-TsOH (5 mol%) to eliminate methanol and form the polyene.

Protocol B: High-Selectivity Phosphonate Coupling (Alternative)

For cases where stereoisomer purity is critical.[1]

  • Reagents: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C.

  • Activation: Add C4-Phosphonate Reagent (1.2 eq) dropwise.[1] Stir 30 min until clear (formation of carbanion).

  • Coupling: Add the Aldehyde Substrate (1.0 eq) slowly at -78°C to maximize

    
    -selectivity.[1]
    
  • Reaction: Allow to warm to 0°C over 2 hours.

  • Workup: Quench with

    
    .[1] Extract with Ethyl Acetate.[1]
    
  • Result: Direct formation of the

    
    -alkene (no separate elimination step needed).[1]
    

Decision Logic & Mechanism Visualization

The following diagram illustrates the mechanistic divergence between the Acid-Route (TMB/TEB) and the Base-Route (Phosphonates), aiding in process selection.

G Start Target: C4-Chain Extension TMB Reagent: this compound (or TEB) Start->TMB Cost Driven Phos Reagent: C4-Phosphonate (HWE) Start->Phos Purity Driven Acid Condition: Lewis Acid (ZnCl2, BF3) TMB->Acid Inter Intermediate: Alkoxy-Acetal Acid->Inter Elim Step: Acidic Elimination (-MeOH/-EtOH) Inter->Elim Prod_Mix Product: Polyene Mixture (E/Z ratio ~60:40) Elim->Prod_Mix Prod_Pure Product: E-Polyene (>95% Trans) Prod_Mix->Prod_Pure Requires Isomerization Step Base Condition: Strong Base (NaH, NaOMe) Phos->Base Direct Step: Concerted Cyclization Base->Direct Direct->Prod_Pure

Caption: Mechanistic pathways comparing the stepwise acid-catalyzed condensation of TMB (top) versus the concerted base-catalyzed olefination of phosphonates (bottom).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24994, this compound. Retrieved January 29, 2026 from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22163, 1,1,3-Triethoxybutane. Retrieved January 29, 2026 from [Link]

  • Isler, O., et al. Industrial Synthesis of Vitamin A and Carotenoids. Roche Research Reviews.[1] (Historical context on Acetal Condensation).

  • Mendeleev Communications.Advances in the synthesis of polyenes using acetal chemistry. (General reference for Lewis Acid mechanisms).

Sources

Technical Comparison Guide: Cross-Referencing Spectral Data for 1,1,3-Trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,3-Trimethoxybutane (TMB), also known as 3-methoxybutyraldehyde dimethyl acetal , is a critical intermediate often encountered in the synthesis of carotenoids and fine fragrance ingredients.[1] Its analysis presents a specific challenge: acetal instability .[1] Under acidic conditions (even the slight acidity of aged CDCl₃), TMB hydrolyzes back to its precursors, leading to spectral convolution and false impurity flagging.[1]

This guide provides a robust framework for distinguishing TMB from its primary hydrolysis product, 3-methoxybutanal , and its elimination product, crotonaldehyde .[1] We prioritize self-validating spectral protocols to ensure data integrity.

Part 1: Structural Context & The Stability Challenge

To accurately interpret spectral data, one must understand the degradation pathway.[1] TMB is an acetal .[1][2][3] Unlike ethers, acetals are kinetically unstable in aqueous acids.[1]

The Degradation Pathway

The following diagram illustrates the equilibrium that often confuses analysts. If your NMR solvent is acidic, you are likely observing a mixture of all three species below.

HydrolysisPathway cluster_legend Spectral Risk Factor TMB This compound (Target Acetal) Inter 3-Methoxybutanal (Aldehyde Hydrolysis Product) TMB->Inter + H2O / H+ (Fast) Inter->TMB + MeOH / H+ Elim Crotonaldehyde (Elimination Product) Inter->Elim - MeOH (Elimination) Risk Acidic CDCl3 causes rapid hydrolysis

Figure 1: Acid-catalyzed hydrolysis pathway of this compound.[1][4]

Part 2: Comparative Spectral Analysis

The following data tables cross-reference the target molecule against its most common "imposter" signals.

Nuclear Magnetic Resonance (¹H NMR)

Differentiation Strategy: Focus on the C1-H Acetal methine vs. the Aldehyde proton .[1]

  • TMB (Target): Look for a triplet at ~4.4–4.6 ppm .

  • Impurity (3-Methoxybutanal): Look for a sharp triplet/doublet at ~9.7 ppm .[1]

FeatureThis compound (Target)3-Methoxybutanal (Hydrolysis Impurity)Crotonaldehyde (Elimination Impurity)
Functional Group AcetalAldehyde

-Unsaturated Aldehyde
Diagnostic Signal

4.48 ppm (t)
(Acetal CH)

9.72 ppm (t)
(Aldehyde CHO)

9.5 ppm (d)
(Aldehyde CHO)
Methoxy Signals Three singlets (or 2+1)

3.3 ppm
One singlet

3.35 ppm
None
Olefinic Protons NoneNoneMultiplets 6.0–7.0 ppm

Expert Insight: Due to the chiral center at C3, the two methoxy groups at the C1 acetal position are diastereotopic .[1] In high-field NMR (>400 MHz), they may appear as two distinct singlets rather than one integrated peak of 6H.[1] Do not mistake this for an impurity.

Infrared Spectroscopy (FTIR)

Differentiation Strategy: The "Carbonyl Gap."[1]

  • TMB: Transparent in the 1700 cm⁻¹ region.[1] Strong C-O stretches.[1]

  • Impurities: Strong C=O absorption.[1]

Region (cm⁻¹)This compound3-MethoxybutanalInterpretation
1700–1740 Absent Strong (1725 cm⁻¹) Presence of peak = Hydrolysis occurred.
1050–1150 Very Strong (Broad) ModerateC-O-C ether/acetal stretching.[1]
2850 (Fermi) AbsentWeak doubletAldehyde C-H stretch (Fermi resonance).[1]
Mass Spectrometry (GC-MS)

Differentiation Strategy: Acetals rarely show a molecular ion (


).[1] They fragment via 

-cleavage.[1]
  • Target (TMB, MW 148):

    • Base Peak:

      
       75 (
      
      
      
      ).[1] This is the standard acetal fragment.[1]
    • Diagnostic Cut: Loss of methoxy (

      
      ).[1]
      
  • Impurity (Aldehyde, MW 102):

    • Base Peak:

      
       43 or 71.[1]
      
    • Molecular Ion:

      
       102 (often visible).[1]
      

Part 3: Validated Experimental Protocols

To ensure data trustworthiness, you must stabilize the matrix.[1] Standard CDCl₃ is often acidic due to photolysis forming DCl.[1]

Protocol A: Neutralized NMR Sample Preparation

Use this protocol to validate that your bulk material is pure and not degrading during analysis.

  • Solvent Prep: Take 10 mL of CDCl₃.

  • Neutralization: Add 500 mg of anhydrous

    
     or basic alumina. Shake and let settle for 5 minutes.
    
  • Filtration: Filter through a glass wool plug directly into the NMR tube.[1]

  • Sample Addition: Add 10-20 mg of this compound.

  • Acquisition: Run ¹H NMR immediately (Number of scans: 16).

Protocol B: GC-MS Inlet Parameters

Acetals can hydrolyze in a hot, active GC inlet liner.[1]

  • Liner Selection: Use a deactivated split liner (silanized glass wool).[1]

  • Inlet Temp: Lower to 200°C (vs standard 250°C) to minimize thermal elimination to crotonaldehyde.

  • Split Ratio: High split (50:1) to reduce residence time.[1][5]

Part 4: Analytical Decision Workflow

Use this logic flow to cross-reference your data and confirm identity.

DecisionTree Start Start: Unknown Liquid Sample IR_Check Step 1: FTIR Analysis Check 1720 cm-1 Start->IR_Check Has_CO Peak Present IR_Check->Has_CO >5% Transmittance Drop No_CO Peak Absent IR_Check->No_CO Aldehyde Sample is Hydrolyzed (Contains 3-Methoxybutanal) Has_CO->Aldehyde NMR_Check Step 2: 1H NMR (Neutralized) Check 9.5-9.8 ppm No_CO->NMR_Check Has_Ald_H Signal Present NMR_Check->Has_Ald_H No_Ald_H Signal Absent NMR_Check->No_Ald_H Has_Ald_H->Aldehyde Check_Acetal Check 4.5 ppm (Triplet) Check 3.3 ppm (Singlets) No_Ald_H->Check_Acetal Confirmed CONFIRMED IDENTITY: This compound Check_Acetal->Confirmed

Figure 2: Step-by-step logic for validating this compound purity.

References

  • National Institute of Standards and Technology (NIST). Butane, 1,1,3-trimethoxy- (CAS 10138-89-3) Mass Spectrum & Retention Indices.[1] NIST Chemistry WebBook, SRD 69.[1][6][7] [Link][1]

  • PubChem. this compound Compound Summary (CID 24994).[1][8] National Library of Medicine.[1] [Link]

Sources

1,1,3-Trimethoxybutane: The Stabilized C4 Synthon for Precision Polyene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical review of 1,1,3-Trimethoxybutane (TMB) , focusing on its utility as a stabilized C4 synthon in the synthesis of polyenes, carotenoids, and pharmaceutical intermediates.[1]

Comparative Application Guide | Version 2.0 [1]

Executive Summary

This compound (TMB) (CAS: 10138-89-3) has emerged as a critical "masked" building block in industrial organic synthesis.[1] Unlike its volatile and toxic precursors—specifically crotonaldehyde and 3-methoxybutanal —TMB offers a stable, non-polymerizing acetal structure that allows for controlled chain elongation.

This guide analyzes TMB’s performance in Lewis acid-catalyzed acetal condensations (Müller-Cunradi reaction type), comparing its efficacy, safety profile, and reaction selectivity against traditional C4 aldehyde synthons.[1]

Chemical Profile
PropertySpecification
CAS Number 10138-89-3
IUPAC Name This compound
Synonyms 3-Methoxybutyraldehyde dimethyl acetal; Crotonaldehyde methanol adduct
Molecular Weight 148.20 g/mol
Boiling Point 157°C (vs. 102°C for Crotonaldehyde)
Flash Point 47°C
Stability High (No spontaneous polymerization)

Core Application: Polyene & Carotenoid Chain Extension

The primary value of TMB lies in its ability to act as a controlled electrophile in the synthesis of conjugated polyenes (e.g., Carotenoids, Vitamin A/E precursors).[1]

The Challenge with Alternatives
  • Crotonaldehyde: Highly toxic, lachrymatory, and prone to uncontrolled polymerization (resin formation) under acidic conditions.[1]

  • 3-Methoxybutanal: Unstable; readily undergoes retro-Michael addition to revert to crotonaldehyde and methanol.

The TMB Solution

TMB functions as a stable acetal. Under Lewis acid catalysis, it generates an oxocarbenium ion that reacts selectively with vinyl ethers (e.g., Ethyl Vinyl Ether, EVE) or silyl enol ethers.[1] This allows for stepwise C2 homologation without the side reactions typical of free aldehydes.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the pathway from TMB to a C6-extended acetal, a key step in synthesizing higher polyenals.

TMB_Pathway TMB This compound (Stable Precursor) Inter Oxocarbenium Intermediate TMB->Inter Activation Cat Lewis Acid Catalyst (ZnCl2 / BF3·Et2O) Cat->Inter Product 1,1,3,5-Tetramethoxyhexane (Elongated Acetal) Inter->Product C-C Bond Formation VE Vinyl Ether (Chain Extender) VE->Inter Nucleophilic Attack Hydrolysis Acid Hydrolysis (-MeOH) Product->Hydrolysis Elimination Final Hexenal Derivative (Polyene Precursor) Hydrolysis->Final Conjugation

Caption: Figure 1. Lewis acid-catalyzed C2-homologation using TMB as the electrophilic starter unit.

Experimental Protocol: C2-Homologation of TMB

Objective: Synthesis of 1,1,3,5-tetramethoxyhexane via condensation with Methyl Vinyl Ether (MVE). Scale: Laboratory Prep (1.0 mol scale).

Materials
  • Reagent A: this compound (148.2 g, 1.0 mol)[1]

  • Reagent B: Methyl Vinyl Ether (MVE) (63.8 g, 1.1 mol)[1]

  • Catalyst: Zinc Chloride (ZnCl₂, anhydrous) - 0.5 wt% or Boron Trifluoride Etherate (BF₃[1]·Et₂O).

  • Solvent: Anhydrous Toluene or neat (if temperature controlled).[1]

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried 500 mL 3-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 148.2 g of TMB . Cool to 0–5°C under N₂ atmosphere.

  • Initiation: Add 0.75 g of anhydrous ZnCl₂. Stir for 15 minutes to ensure dissolution/complexation.

  • Controlled Addition: Add MVE dropwise over 2 hours.

    • Critical Control Point: Maintain internal temperature between 30°C and 35°C. The reaction is exothermic. If the temperature exceeds 40°C, polymerization of MVE becomes a competing side reaction.[1]

  • Digestion: After addition, stir at 40°C for an additional 2 hours.

  • Quenching: Quench the catalyst by adding 5 mL of 10% NaOH solution or anhydrous sodium carbonate. Filter off the solids.

  • Purification: Distill the crude mixture under reduced pressure.

    • Target Fraction: Collect 1,1,3,5-tetramethoxyhexane (Boiling point approx. 95–100°C at 10 mmHg).[1]

Self-Validating Check:

  • GC Analysis: Conversion of TMB should exceed 95%.

  • NMR Verification: Disappearance of the acetal doublet (CH-CH3) of TMB and appearance of new methylene signals in the 1.5–1.8 ppm region.

Comparative Performance Analysis

The following table contrasts TMB with its direct alternatives in the context of synthesizing C6+ polyene precursors.

FeatureThis compound (TMB) Crotonaldehyde 3-Methoxybutanal
Reaction Type Acetal Condensation (Ionic)Aldol Condensation (Basic/Acidic)Aldol / Acetalization
Selectivity (C-C Bond) High (>90%) Moderate (60-75%)Low (Unstable)
Polymerization Risk NegligibleHigh (Resin formation)Moderate
Handling Safety Irritant (Flash Pt 47°C)Toxic/Lachrymator (Flash Pt 13°C)Unstable / Irritant
Storage Stability Years (at RT)Days/Weeks (Requires inhibitor)Hours (Reverts to Crotonaldehyde)
E-Factor (Waste) Low (Catalytic process)High (Tarry byproducts)High (Purification losses)
Technical Insight: Why TMB Wins

In "Müller-Cunradi" type chemistries, the acetal functionality of TMB allows the molecule to act as a latent aldehyde . It activates only in the presence of the Lewis Acid catalyst. In contrast, free aldehydes like crotonaldehyde possess a conjugated double bond that is susceptible to 1,4-addition (Michael addition) or radical polymerization, leading to "tars" that lower yield and foul reactor equipment.[1]

Application 2: Synthesis of Heterocycles (Pyrimidines)

TMB serves as a masked 1,3-dicarbonyl equivalent .[1] Upon hydrolysis and elimination of methanol, it generates reactive species equivalent to 3-methoxy-2-butenal or 3-oxobutanal, which are potent electrophiles for heterocycle synthesis.

  • Workflow: TMB + Urea/Thiourea (Acid catalysis)

    
     Pyrimidine derivatives.
    
  • Advantage: Avoids the handling of unstable 1,3-dicarbonyls.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24994, this compound."[1] PubChem, 2025.[1] [Link]

  • Netscher, T. "Synthesis of Vitamin E." Vitamins & Hormones, vol. 76, 2007, pp. 155-202.[1][2] (Contextual grounding for acetal condensation in polyene synthesis). [Link]

  • Fayad, A., et al. "Synthesis and characterization of novel functional vinyl ethers."[1][3] Comptes Rendus Chimie, vol. 25, 2022, pp. 9-18.[1][3] (Methodology for vinyl ether reactivity). [Link]

Sources

Safety Operating Guide

1,1,3-Trimethoxybutane: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1,1,3-Trimethoxybutane (CAS: 10138-89-3) is an aliphatic acetal ether used primarily as a reagent in organic synthesis. While often overlooked, its dual nature as both a flammable liquid and a potential peroxide former necessitates a disposal protocol that goes beyond standard organic solvent handling.

Immediate Action Required: Do not dispose of this compound via municipal drains or mix with acidic waste streams. Acidic environments trigger rapid hydrolysis, releasing methanol and volatile aldehydes, creating both a toxicity and flammability hazard.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the specific physicochemical risks associated with the molecule.

ParameterDataOperational Implication
CAS Number 10138-89-3Use for waste manifesting and inventory tracking.
Molecular Formula C₇H₁₆O₃High oxygen content aids combustion but increases peroxide susceptibility.
Flash Point ~45–55°C (Est.)Class 3 Flammable Liquid. Must be stored/transported in grounded containers.
Reactivity Acid-SensitiveCRITICAL: Hydrolyzes in acidic media to form 3-methoxybutanal and methanol.
GHS Classification H226, H315, H319Flammable liquid; Skin/Eye Irritant.[1]
RCRA Code D001Classified as "Ignitable Waste" by the EPA.

Pre-Disposal Assessment: The Self-Validating Protocol

Before removing 1,1,3-TMB from the shelf, you must validate its stability. Ethers and acetals can form explosive peroxides upon exposure to air and light.[2] This protocol ensures the container is safe to handle.[1][3][4]

Step 1: Visual Inspection
  • Check: Look for crystallization around the cap or stratification in the liquid.[5]

  • Action: If crystals are visible, DO NOT TOUCH OR OPEN . Evacuate the area and contact your EHS Emergency Response team immediately. This indicates high-concentration peroxides.

Step 2: Peroxide Quantification

If the container is visually safe but older than 12 months (or 6 months if opened), test for peroxides.

  • Method: Use semi-quantitative peroxide test strips (e.g., Quantofix® or MQuant™).

  • Thresholds:

    • < 20 ppm: Safe for standard disposal.

    • 20 – 100 ppm: Must be treated/reduced before consolidation.

    • > 100 ppm: High Risk. Contact EHS for stabilization (typically involving ferrous sulfate reduction).

Step 3: pH Verification
  • Why: To ensure the waste stream is not acidic, which would trigger hydrolysis.

  • Method: Dip a pH strip into the solvent.

  • Requirement: pH must be Neutral (7) or slightly Basic (8-9). If acidic, neutralize carefully with dilute Sodium Bicarbonate (

    
    ) before packing.
    

Waste Stream Segregation & Packaging

The most common accident involving acetals is inadvertent mixing with incompatible waste streams.

Incompatibility Matrix
Waste StreamCompatibilityMechanism of Failure
Organic Solvents (Non-Halogenated) Compatible Ideal waste stream (e.g., Acetone, Toluene).
Aqueous Acids (pH < 5) DANGER Acid-catalyzed hydrolysis generates heat and volatile aldehydes.
Oxidizers (Nitric Acid, Peroxides) DANGER Hypergolic reaction risk; potential explosion.
Halogenated Solvents ⚠️ Conditional Chemically compatible, but mixing increases disposal costs significantly.
Packaging Protocol
  • Container: Use distinct High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if peroxides are suspected (metal can catalyze decomposition).

  • Headspace: Leave 10-15% headspace to allow for thermal expansion.

  • Labeling: Label clearly as "Hazardous Waste - Flammable - this compound" . Add a secondary sticker: "Contains Acetals - NO ACIDS" .

Disposal Workflow Logic

The following decision tree illustrates the operational logic for disposing of 1,1,3-TMB.

TMB_Disposal Start Waste this compound Identified VisualCheck Visual Inspection: Crystals/Solids? Start->VisualCheck Emergency STOP: Evacuate & Call Bomb Squad/EHS VisualCheck->Emergency Yes (Crystals) PeroxideTest Test Peroxide Level (Quantofix Strips) VisualCheck->PeroxideTest No (Clear) HighPeroxide > 100 ppm: Stabilize w/ FeSO4 PeroxideTest->HighPeroxide High (>100ppm) LowPeroxide < 100 ppm: Proceed PeroxideTest->LowPeroxide Safe (<100ppm) HighPeroxide->LowPeroxide After Reduction Segregation Segregate Waste Stream: Non-Halogenated Organic LowPeroxide->Segregation AcidCheck Verify pH Neutrality (Avoid Acid Mix) Segregation->AcidCheck Packing Pack in HDPE/Glass Label: D001 Flammable AcidCheck->Packing FinalDisp Ship for Incineration Packing->FinalDisp

Figure 1: Decision logic for the safe assessment and disposal of this compound.

Emergency Spill Response

In the event of a spill in the laboratory:

  • Isolate: Remove all ignition sources immediately (Bunsen burners, hot plates). 1,1,3-TMB vapor is heavier than air and can travel to ignition sources.

  • Protect: Don PPE (Nitrile gloves, safety goggles, fire-retardant lab coat). If the spill is large (>500mL) or in a confined space, respiratory protection (organic vapor cartridge) is required.

  • Contain: Use non-combustible absorbents (vermiculite, sand, or commercial spill pads).[1]

    • Note: Do not use paper towels or sawdust, as these increase the surface area for flammability.

  • Clean: Collect absorbed material using non-sparking tools (plastic scoop) and place in a sealed waste container.

  • Decontaminate: Wash the surface with a detergent solution. Do not use bleach (oxidizer incompatibility).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001 Ignitability). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling 1,1,3-Trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1,3-Trimethoxybutane (TMB) is an acetal utilized primarily as a reagent in organic synthesis and flow chemistry. While often perceived as a standard organic solvent, its acetal structure presents specific latent hazards—specifically susceptibility to acid-catalyzed hydrolysis and peroxide formation.

This guide moves beyond generic safety data sheets (SDS) to provide a self-validating operational framework. It is designed for researchers requiring high-fidelity control over safety and experimental integrity.[1]

Physicochemical Hazard Profile
PropertyValueOperational Implication
Flash Point 47°C (Closed Cup)Flammable. Requires grounding during transfer.[1] Vapor can travel to ignition sources.[1][2]
Boiling Point 157°CModerate volatility; vapors may accumulate in low-flow areas (e.g., bench corners).[1]
Reactivity Acid-SensitiveHydrolyzes in acidic media to form Methanol and 3-Methoxybutyraldehyde .[1]
Stability PeroxidizableLike other acetals/ethers, can form explosive peroxides upon prolonged air exposure.[1]

PART 1: The Chemical Hazard Profile (The "Why")

To select the correct PPE, one must understand the mechanism of failure.[1] TMB is an aliphatic acetal .[1]

  • The Permeation Risk: Acetals and ethers are excellent solvents for many polymers.[1] They can solvate the plasticizers in standard laboratory gloves (PVC, thin Nitrile), causing "silent breakthrough"—where the glove looks intact but the chemical is permeating the molecular matrix.

  • The Hydrolysis Hazard: Upon contact with aqueous acids (often used in workups), TMB cleaves.[1] This reaction is exothermic and generates Methanol (toxic, flammable) and an aldehyde. Your PPE must therefore protect against both the parent compound and its hydrolysis products.[1]

PART 2: Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy

Standard nitrile gloves provide insufficient protection for prolonged contact with acetals.[1]

Risk LevelRecommended MaterialBrand Examples (Ref)Protocol
Incidental Splash (Transfer, Pipetting)Nitrile (High Grade) Kimberly-Clark Purple Nitrile; Ansell TouchNTuffDouble Glove. If splashed, strip outer glove immediately.[1] Breakthrough: <10 mins.[1]
High Exposure (Spill Cleanup, Immersion)Laminate / EVOH Ansell Silver Shield / 4H; North Silver ShieldMandatory. These multi-layer films create a tortuous path that acetals cannot easily penetrate.[1] Breakthrough: >4 hours.[1]
Mechanical + Chem (Heavy Handling)Butyl Rubber Honeywell Butyl; Ansell ButylGood resistance to ketones/esters; moderate for acetals.[1] Thicker gauge offers better physical protection than laminate.[1]
Respiratory & Eye Protection[3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory.[1] Safety glasses allow vapor entry, which causes severe irritation (H319).[1]

  • Respiratory: If working outside a fume hood (not recommended) or during spill cleanup, use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black label).

    • Self-Validation: Perform a positive/negative pressure seal check before entering the hazard zone.[1]

PPE Decision Logic Flow

The following diagram illustrates the decision-making process for selecting hand protection based on the specific interaction with TMB.

PPE_Selection Start Task Assessment: this compound ExposureType Define Exposure Potential Start->ExposureType Incidental Incidental Contact (Pipetting, Sealed Transfer) ExposureType->Incidental Intentional Direct Contact (Spill Cleanup, Immersion) ExposureType->Intentional Nitrile Double Nitrile (min 5 mil) CHANGE IMMEDIATELY upon splash Incidental->Nitrile Splash Risk Only Laminate Laminate / EVOH (Silver Shield) REQUIRED Intentional->Laminate Best Protection Butyl Butyl Rubber (Thick Gauge) Acceptable Alternative Intentional->Butyl Mechanical Durability Needed

Figure 1: Decision logic for glove selection based on exposure duration and task type.

PART 3: Operational Workflow

Storage & Maintenance
  • Inert Atmosphere: Store under Nitrogen or Argon.[1][3] TMB is an acetal; oxygen exposure leads to peroxide formation.[1]

  • Peroxide Testing: Test every 6 months using semi-quantitative peroxide strips (e.g., Quantofix).[1] If >10 ppm, treat or dispose.[1]

  • Segregation: Store away from strong acids (Lewis or Brønsted) to prevent hydrolysis.[1]

Transfer Protocol
  • Engineering Control: All transfers must occur inside a certified Fume Hood.[1][2]

  • Static Mitigation: TMB has a flash point of 47°C. While not highly volatile, static discharge can ignite vapors.[1] Ground and bond all metal containers during dispensing.[1]

  • Tooling: Use chemically resistant tubing (PTFE or FEP).[1] Avoid PVC tubing, which TMB may stiffen or dissolve over time.[1]

Reaction Quenching
  • Risk: Quenching a reaction containing TMB with aqueous acid will release heat and methanol.[1]

  • Procedure: If acid quench is necessary, cool the vessel to 0°C before addition. Add acid dropwise to manage the exotherm.[1]

PART 4: Waste & Disposal Logistics[1]

Disposal of TMB requires a "Cradle-to-Grave" approach to prevent downstream accidents in the waste stream.[1]

Waste Segregation Rules
  • DO NOT MIX with Oxidizers: Risk of fire/explosion.[1]

  • DO NOT MIX with Aqueous Acids: Risk of hydrolysis and heat generation in the waste drum.[1]

  • Labeling: Clearly label waste as "Flammable Organic - Acetal Content."

Waste Stream Decision Tree

Waste_Disposal Waste TMB Waste Generated CheckPeroxide Check Peroxides (>10 ppm?) Waste->CheckPeroxide HighPeroxide High Peroxides CheckPeroxide->HighPeroxide Yes LowPeroxide Low/No Peroxides CheckPeroxide->LowPeroxide No Treat Reductive Treatment (FeSO4 or NaHSO3) HighPeroxide->Treat Segregate Segregate Stream LowPeroxide->Segregate Treat->LowPeroxide Halogenated Halogenated Waste Container Segregate->Halogenated Mixed with DCM/Chloroform NonHalogenated Non-Halogenated Organic Solvent (Preferred) Segregate->NonHalogenated No Halogens Present

Figure 2: Waste disposal workflow emphasizing peroxide detection and stream segregation.

PART 5: Emergency Response

Spill Management (Small Scale < 500 mL)
  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE Up: Don Laminate (Silver Shield) gloves and goggles.[1]

  • Absorb: Use non-combustible material (Vermiculite or Sand).[1][4] Do not use paper towels (increases surface area for flammability).[1]

  • Clean: Wipe surface with soap and water (TMB is not water-soluble, but soap helps emulsify).[1]

  • Disposal: Place absorbent in a sealed container/bag labeled "Flammable Debris."

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1][3] If irritation persists (defatting of skin), seek medical attention.[1]

  • Eye Contact: Rinse immediately for 15 minutes.[1][5][4] Do not delay. Acetals can damage corneal tissue.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24994, this compound. Retrieved January 29, 2026.[1] [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound.[1][6] Retrieved January 29, 2026.[1] [Link][1][6]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.